2-Amino-4-methoxythiazole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methoxy-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3OS/c1-9-4-3(2-6)10-5(7)8-4/h1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOQTAWDTKYJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, 2-Amino-4-methoxythiazole-5-carbonitrile, suggests a disconnection strategy based on the Hantzsch thiazole synthesis. The thiazole ring can be constructed from a three-carbon electrophilic component and a thioamide-containing nucleophile. This leads to two key starting materials: cyanothioacetamide and a halogenated β-methoxy α,β-unsaturated nitrile.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthesis Pathway
The proposed forward synthesis involves a two-step process:
-
Step 1: Synthesis of the Key Intermediate, 2-Chloro-3-methoxyacrylonitrile. This electrophilic component is synthesized from commercially available 3-methoxyacrylonitrile via an electrophilic substitution reaction.
-
Step 2: Hantzsch Thiazole Synthesis. The target molecule is formed through the condensation and cyclization of 2-chloro-3-methoxyacrylonitrile with cyanothioacetamide.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-methoxyacrylonitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methoxyacrylonitrile | 83.09 | 8.31 g | 0.10 |
| N-Chlorosuccinimide (NCS) | 133.53 | 14.02 g | 0.105 |
| Acetonitrile (ACN) | 41.05 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyacrylonitrile (8.31 g, 0.10 mol) and acetonitrile (100 mL).
-
Add N-chlorosuccinimide (14.02 g, 0.105 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 2-chloro-3-methoxyacrylonitrile as a colorless to pale yellow liquid.
Step 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-methoxyacrylonitrile | 117.53 | 11.75 g | 0.10 |
| Cyanothioacetamide | 100.14 | 10.01 g | 0.10 |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 32.4 mL | 0.10 |
| Ethanol (EtOH) | 46.07 | 150 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve cyanothioacetamide (10.01 g, 0.10 mol) in ethanol (100 mL).
-
Slowly add the sodium ethoxide solution (32.4 mL, 0.10 mol) to the flask while stirring.
-
Dissolve 2-chloro-3-methoxyacrylonitrile (11.75 g, 0.10 mol) in ethanol (50 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute solution of acetic acid in water.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis. Yields are estimated based on similar reactions reported in the literature.
| Step | Product | Starting Material | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 2-Chloro-3-methoxyacrylonitrile | 3-Methoxyacrylonitrile | 1 : 1.05 (NCS) | ACN | Reflux (~82) | 4-6 | 70-80 |
| 2 | This compound | 2-Chloro-3-methoxyacrylonitrile | 1 : 1 | EtOH | Reflux (~78) | 8-12 | 60-75 |
Reaction Mechanism
The formation of the 2-aminothiazole ring proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and aromatization.
Caption: Proposed reaction mechanism for the Hantzsch thiazole synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
N-Chlorosuccinimide is a corrosive solid. Handle with care.
-
Cyanothioacetamide is toxic. Avoid inhalation and skin contact.
-
Sodium ethoxide is a strong base and is flammable. Handle under an inert atmosphere if possible.
-
Organic solvents are flammable. Avoid open flames.
This guide provides a comprehensive and technically sound pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize the proposed conditions based on their experimental observations.
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile
Core Physicochemical Properties
2-Amino-4-methyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in medicinal chemistry.[1] The presence of amino and cyano groups, along with the methyl substituent, dictates its chemical reactivity and physical characteristics.
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃S | [2] |
| Molecular Weight | 139.181 g/mol | [2] |
| Melting Point | Not Available | [2] |
| Boiling Point | Not Available | [2] |
| Density | Not Available | [2] |
| SMILES | CC1=C(SC(=N1)N)C#N | [2] |
| InChIKey | ULWHWCKQINGKAY-IAUQMDSZCQ | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry, often involving the Hantzsch thiazole synthesis.[3]
General Synthesis of 2-Aminothiazole Derivatives
A common method for synthesizing 2-aminothiazole derivatives involves the reaction of an α-haloketone with a thiourea derivative.[4] The versatility of this method allows for the introduction of various substituents on the thiazole ring.
A "one-pot" two-step reaction involving bromination and cyclization has been developed for the synthesis of related 2-substituted aminothiazole compounds, which simplifies the process and improves yields.[5] This method utilizes commercially available starting materials.[5]
Another approach involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine to produce 4,5-substituted-2-aminothiazoles.[4]
The following diagram illustrates a generalized workflow for the synthesis of 2-aminothiazole derivatives.
Biological Activity and Therapeutic Potential
2-Aminothiazole derivatives are recognized for their wide range of biological activities, making them attractive scaffolds in drug discovery.[1] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6]
Antimicrobial and Anticancer Activity
Numerous studies have demonstrated the potential of 2-aminothiazole derivatives as both antimicrobial and anticancer agents. For instance, a series of thirty thiazole compounds were synthesized and evaluated, with nineteen showing significant antibacterial potential, particularly against Gram-positive bacteria.[7] Nine of these derivatives were also tested for their in vitro anticancer activity, with one compound, 9b, exhibiting a broad spectrum of activity against 29 of the 60 tested tumor cell lines.[7] This suggests that certain 2-aminothiazole derivatives could be developed as dual anticancer antibiotics.[7]
The following diagram depicts the potential dual therapeutic application of 2-aminothiazole derivatives.
Conclusion
While specific data for 2-Amino-4-methoxythiazole-5-carbonitrile remains elusive, the study of its close analogue, 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile, and the broader class of 2-aminothiazole derivatives, provides valuable insights for researchers. The established synthetic routes and the diverse biological activities associated with this chemical family underscore their importance in medicinal chemistry and drug development. Further research into the synthesis and characterization of the methoxy derivative is warranted to explore its unique properties and potential applications.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation and Characterization of 2-Amino-4-methoxythiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-Amino-4-methoxythiazole-5-carbonitrile. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide combines established synthetic methodologies for the 2-aminothiazole scaffold with predicted physicochemical and spectroscopic properties derived from closely related analogues. This document serves as a robust framework for the synthesis, purification, and structural confirmation of this and similar heterocyclic compounds.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are based on documented values for structurally similar compounds, including 2-amino-4-methylthiazole-5-carbonitrile and other 2-aminothiazole derivatives.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₄N₄OS |
| Molecular Weight | 168.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Broad singlet | 2H | -NH₂ |
| ~4.0 | Singlet | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C2 (C-NH₂) |
| ~165 | C4 (C-OCH₃) |
| ~115 | C5 (C-CN) |
| ~90 | CN (nitrile carbon) |
| ~60 | -OCH₃ |
Table 4: Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (amino group) |
| 3200 - 3100 | Medium | Aromatic C-H stretching (if present as tautomer) |
| 2220 - 2230 | Strong, Sharp | C≡N stretching (nitrile group) |
| 1640 - 1600 | Strong | N-H bending (amino group) |
| 1550 - 1450 | Medium to Strong | C=C and C=N stretching (thiazole ring) |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretching (methoxy group) |
| 1050 - 1000 | Medium | Symmetric C-O-C stretching (methoxy group) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 168 | [M]⁺ (Molecular ion) |
| 153 | [M - CH₃]⁺ |
| 140 | [M - CO]⁺ or [M - N₂]⁺ |
| 125 | [M - HNCO]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound.
Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[1] For the target compound, this would involve the reaction of a suitable α-halocarbonyl precursor with thiourea.
Reaction Scheme:
Step 1: Synthesis of 2-chloro-3-methoxy-3-oxopropanenitrile (notional intermediate) This precursor is not commercially available and would need to be synthesized. A potential route involves the chlorination of methoxyacetonitrile.
Step 2: Cyclization with Thiourea
Materials and Reagents:
-
2-chloro-3-methoxy-3-oxopropanenitrile (or a similar α-halo-β-ketonitrile)
-
Thiourea
-
Ethanol (absolute)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-halocarbonyl precursor (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium carbonate.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Characterization Protocols
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak, integration of proton signals, and multiplicities (singlet, doublet, etc.).
-
Prepare a KBr pellet by grinding a small amount (1-2 mg) of the dry, purified sample with approximately 100 mg of dry KBr powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the FT-IR spectrum from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.
-
Acquire the mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragmentation peaks.
Mandatory Visualizations
Experimental Workflow for Structural Elucidation
Caption: Workflow for the synthesis and structural elucidation of a novel compound.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic data for structural confirmation.
Representative Signaling Pathway: Kinase Inhibition
2-aminothiazole derivatives are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[2][3] Dysregulation of these pathways is a hallmark of cancer. The following diagram illustrates a simplified, generic kinase signaling cascade that is a common target for this class of compounds.
Caption: Simplified kinase signaling pathway inhibited by 2-aminothiazole derivatives.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Novel synthesis routes for substituted 2-aminothiazoles
An In-Depth Technical Guide to Novel Synthesis Routes for Substituted 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, have driven continuous innovation in its synthesis.[1][2] This technical guide provides an in-depth overview of modern and novel synthetic routes for substituted 2-aminothiazoles, moving beyond classical methods to focus on greener, more efficient, and versatile strategies.
The Classical Approach: Hantzsch Thiazole Synthesis
The Hantzsch reaction, first described in the 19th century, is the traditional and most widely recognized method for 2-aminothiazole synthesis.[3] It involves the condensation of an α-haloketone with a thiourea derivative. While robust, this method often requires harsh reaction conditions and the handling of lachrymatory α-haloketones.
The general mechanism involves the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[4]
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Novel and Greener Synthetic Strategies
Modern synthetic chemistry emphasizes efficiency, sustainability, and atom economy. The following sections detail novel routes that offer significant advantages over traditional methods, including reduced reaction times, higher yields, and improved environmental profiles.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that dramatically reduces reaction times from hours to minutes.[5][6] This technique is highly efficient for synthesizing 2-aminothiazoles, often leading to higher yields and purity compared to conventional heating.[2]
Key Advantages:
-
Speed: Reactions are often completed in 5-15 minutes.[2]
-
Efficiency: Improved yields and cleaner reaction profiles.[7]
-
Green Chemistry: Reduced energy consumption and potential for solvent-free reactions.[8]
Quantitative Data:
| Starting Ketone | Thiourea | Conditions | Time (min) | Yield (%) | Reference |
| o-chloroacetophenone | Thiourea | Iodine, MW (170 W) | 5-15 | 90+ | [2][8] |
| 4-methoxyacetophenone | Thiourea | Iodine, MW (170 W) | 5-15 | 85-90 | [2] |
| Acetophenone | Phenylthiourea | Alumina, MW, solvent-free | 2-3 | 92 | [9] |
| 4-chloroacetophenone | N-substituted thiourea | Ethanol, MW (80 °C) | 30 | ~85 | [10] |
Experimental Protocol: Microwave-Assisted Synthesis of 4-(o-chlorophenyl)-2-aminothiazole [2][8]
-
In a microwave-safe flask, combine o-chloroacetophenone (0.01 M), thiourea (0.02 M), and a catalytic amount of iodine (0.01 M).
-
Seal the flask and place it in a laboratory microwave reactor.
-
Irradiate the mixture at 170 W for a period of 5 to 15 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 4-(o-chlorophenyl)-2-aminothiazole.
Caption: Experimental workflow for microwave-assisted synthesis.
Ultrasound-Assisted Synthesis
Similar to microwave technology, ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, accelerating reaction rates. This "sonochemistry" approach is an effective and green method for synthesizing heterocyclic compounds, including 2-aminothiazoles.[11] Reactions can often be performed at room temperature under solvent-free conditions.[11][12]
Key Advantages:
-
Mild Conditions: Often proceeds at lower temperatures than conventional methods.[13]
-
High Yields: Provides excellent yields in short reaction times.[14]
-
Simplicity: Straightforward experimental setup and work-up.
Quantitative Data:
| Starting Aldehyde | 2-Aminothiophenol Derivative | Conditions | Time (min) | Yield (%) | Reference |
| Benzaldehyde | 2-Aminothiophenol | Sulfated tungstate, US, RT, solvent-free | 15 | 96 | [11] |
| 4-Chlorobenzaldehyde | 2-Aminothiophenol | Sulfated tungstate, US, RT, solvent-free | 12 | 98 | [11] |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Aromatic Aldehyde + Ethyl Dichlorophosphite | THF, Et₃N, US, 50 °C | 30-90 | 82-95 | [13] |
Experimental Protocol: Ultrasound-Assisted Three-Component Synthesis [13]
-
Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (2.5 mmol) and the desired aromatic aldehyde (2.5 mmol) in tetrahydrofuran (THF, 20 mL).
-
Expose the reaction mixture to ultrasound irradiation for 30 minutes at room temperature.
-
Gradually add a solution of ethyl dichlorophosphite (2.5 mmol) in THF (5 mL) along with triethylamine (2.5 mmol).
-
Continue ultrasound irradiation at 50 °C for an additional 30–90 minutes until the reaction is complete (monitored by TLC).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the resulting residue via column chromatography to yield the final product.
One-Pot and Multi-Component Reactions
One-pot syntheses that utilize in-situ generation of intermediates are highly desirable as they reduce waste, save time, and simplify procedures. For 2-aminothiazoles, this often involves the in-situ halogenation of a ketone followed immediately by condensation with thiourea, avoiding the isolation of the unstable α-haloketone.
Key Advantages:
-
Efficiency: Combines multiple steps into a single operation.
-
Safety: Avoids handling of toxic or lachrymatory intermediates like isolated α-bromo or α-iodo ketones.
-
Versatility: Can be combined with various catalysts and energy sources (e.g., microwave, ultrasound).
Quantitative Data:
| Ketone | Halogen Source | Catalyst/Medium | Time (h) | Yield (%) | Reference |
| Methylcarbonyls | Iodine | Montmorillonite-K10 / DMSO | 2 | 80-95 | [12] |
| Acetophenones | N-Bromosuccinimide (NBS) | PEG-400 | 0.5-1 | 88-96 | [9] |
| Acetophenone | Trichloroisocyanuric acid (TCCA) | Magnetic Nanocatalyst | 1.5 | 90 | [15] |
| Acetophenone | Iodine | Water, Ambient Temp | 1-2 | 87-97 | [16] |
Experimental Protocol: One-Pot Synthesis using Montmorillonite-K10 Catalyst [12]
-
To a stirred suspension of Montmorillonite-K10 clay catalyst in DMSO, add the methylcarbonyl compound, thiourea, and iodine.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction's progress with TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Logical flow of a one-pot synthesis strategy.
Conclusion
The synthesis of substituted 2-aminothiazoles has evolved significantly, with modern methodologies prioritizing sustainability, speed, and efficiency. Microwave and ultrasound-assisted syntheses offer remarkable reductions in reaction times and energy usage, while one-pot catalytic systems provide elegant and safer routes by avoiding the isolation of hazardous intermediates. These novel approaches not only facilitate the rapid generation of diverse compound libraries for drug discovery but also align with the principles of green chemistry, making them highly valuable for both academic research and industrial applications. Researchers and drug development professionals are encouraged to adopt these advanced techniques to accelerate the discovery of next-generation 2-aminothiazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. jusst.org [jusst.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 6. medmedchem.com [medmedchem.com]
- 7. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 8. A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kjscollege.com [kjscollege.com]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
In Silico Modeling of 2-Amino-4-methoxythiazole-5-carbonitrile Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 2-Amino-4-methoxythiazole-5-carbonitrile, a novel small molecule with therapeutic potential. The following sections detail the computational approaches for target identification, interaction analysis, and pharmacokinetic profiling, offering a roadmap for its preclinical evaluation.
Introduction to this compound
This compound belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The unique substitution pattern of a methoxy group at the 4-position and a carbonitrile group at the 5-position suggests the potential for novel pharmacological activities. In silico modeling, also known as computer-aided drug design (CADD), offers a rapid and cost-effective approach to explore the therapeutic potential of this compound by predicting its interactions with biological targets and its pharmacokinetic profile.[5][6][7]
In Silico Target Identification and Validation
The initial step in elucidating the mechanism of action of a novel compound is the identification of its biological targets.[8] Given the known activities of 2-aminothiazole derivatives, potential targets for this compound could include metabolic enzymes, kinases, or microbial enzymes.[9][10] A combination of ligand-based and structure-based virtual screening approaches can be employed for target identification.
Experimental Protocol: Target Identification
-
Ligand-Based Virtual Screening:
-
A database of known active 2-aminothiazole derivatives is compiled.
-
The 3D structure of this compound is generated and optimized using computational chemistry software.
-
Pharmacophore models are generated based on the common chemical features of the active analogs.
-
These models are then used to screen a database of known protein structures to identify potential targets that share complementary features.
-
-
Structure-Based Virtual Screening (Reverse Docking):
-
The 3D structure of this compound is docked against a library of clinically relevant protein targets.
-
The binding affinities and interaction patterns are analyzed to prioritize potential targets.
-
A logical workflow for in silico target identification is depicted below.
Molecular Docking and Interaction Analysis
Once potential targets are identified, molecular docking is employed to predict the binding conformation and affinity of this compound to the target protein's active site.[8][11] This technique provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and Gasteiger charges are added to the protein structure.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated and its energy is minimized.
-
Torsional degrees of freedom are defined for the ligand to allow for conformational flexibility during docking.
-
-
Docking Simulation:
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on its potential as a kinase inhibitor.
Quantitative Docking Results
The following table summarizes hypothetical docking scores and predicted binding affinities for this compound against a panel of potential protein targets. Lower docking scores indicate a more favorable binding interaction.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | 0.5 |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -7.9 | 1.2 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -8.2 | 0.8 |
| Dihydrofolate Reductase (DHFR) | 3S3V | -7.1 | 3.5 |
ADMET Profiling
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the druglikeness of a compound.[13][14][15][16] Various computational models and web servers are available for these predictions.
Experimental Protocol: In Silico ADMET Prediction
-
Input: The SMILES string or 2D structure of this compound is submitted to an ADMET prediction server (e.g., SwissADME, ADMET-AI).
-
Prediction: The server utilizes quantitative structure-activity relationship (QSAR) models and other algorithms to predict a range of physicochemical and pharmacokinetic properties.[17]
-
Analysis: The predicted properties are compared against established thresholds for oral bioavailability and drug-likeness (e.g., Lipinski's Rule of Five).
The logical flow of an in silico screening cascade, incorporating ADMET prediction, is shown below.
Predicted ADMET Properties
The following table presents a summary of the predicted ADMET properties for this compound.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 169.18 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | 1.2 | Optimal for membrane permeability |
| H-bond Donors | 1 | Compliant with Lipinski's Rule (<5) |
| H-bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |
| Pharmacokinetics | ||
| GI Absorption | High | Good oral bioavailability expected |
| BBB Permeant | No | Low potential for CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 0 | Good drug-like properties |
| Bioavailability Score | 0.55 | Favorable for oral administration |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Conclusion
The in silico modeling approaches outlined in this guide provide a robust framework for the initial evaluation of this compound as a potential therapeutic agent. The hypothetical data presented suggest that this compound possesses favorable drug-like properties and may interact with clinically relevant targets. Further experimental validation is necessary to confirm these computational predictions and to fully elucidate the pharmacological profile of this promising molecule.
References
- 1. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. What is in silico drug discovery? [synapse.patsnap.com]
- 7. ijmcr.com [ijmcr.com]
- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 17. ADMET-AI [admet.ai.greenstonebio.com]
Discovery and synthesis of novel thiazole-based compounds
An In-depth Technical Guide on the Discovery and Synthesis of Novel Thiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] This five-membered heterocyclic motif, containing both sulfur and nitrogen atoms, is a "privileged scaffold" found in a variety of natural products and synthetic drugs.[4] Its unique electronic properties and ability to serve as a scaffold for diverse functionalization have made it a focal point in the quest for novel therapeutic agents.[5][6] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][7][8] This guide provides a comprehensive overview of the discovery and synthesis of novel thiazole-based compounds, with a focus on their therapeutic applications, experimental protocols, and structure-activity relationships.
I. Synthesis of Thiazole-Based Compounds
The Hantzsch thiazole synthesis, first reported in 1887, remains a widely used and reliable method for constructing the thiazole ring.[5][9] This reaction typically involves the condensation of an α-haloketone with a thioamide.[10]
Experimental Protocol: Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole
This protocol describes a classic example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Hot plate
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[10]
-
Add 5 mL of methanol and a stir bar to the vial.[10]
-
Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[10]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[10]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the hydrobromide salt of the product, causing it to precipitate.[10]
-
Filter the mixture through a Buchner funnel.[10]
-
Wash the collected solid with water to remove any remaining salts.[10]
-
Spread the solid product on a tared watch glass and allow it to air dry.[10]
-
Once dry, determine the mass of the 2-amino-4-phenylthiazole product and calculate the percent yield.[10]
Caption: A general workflow for the synthesis and initial purification of a thiazole derivative via the Hantzsch synthesis.
Caption: Workflow for Hantzsch Thiazole Synthesis and Purification.
II. Biological Evaluation of Thiazole-Based Compounds
Novel thiazole derivatives are routinely screened for a variety of biological activities. The following sections detail the protocols for common assays used to evaluate their anticancer and antimicrobial potential.
A. Anticancer Activity
The cytotoxicity of thiazole compounds against various cancer cell lines is a primary focus of investigation.[2][11] The MTT assay is a widely used colorimetric method to assess cell viability.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of thiazole derivatives on cancer cells.
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Cell culture medium
-
Thiazole-based test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the thiazole-based compounds in the cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).[2] Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Caption: A general workflow for assessing the in vitro anticancer activity of novel compounds using the MTT assay.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
B. Antimicrobial Activity
The agar well diffusion method is a standard technique to screen for the antimicrobial activity of new compounds.[7]
Experimental Protocol: Agar Well Diffusion Assay
This protocol details the procedure for evaluating the antibacterial activity of thiazole derivatives.
Materials:
-
Muller-Hinton agar plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Thiazole-based test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known antibiotic)
-
Negative control (solvent alone)
-
Incubator
Procedure:
-
Inoculation: Inoculate the surface of the Muller-Hinton agar plates evenly with a standardized suspension of the test bacteria using a sterile cotton swab.[7][13]
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the back of a sterile pipette tip.[14]
-
Compound Application: Add a specific volume (e.g., 50-100 µL) of the thiazole compound solution, the positive control, and the negative control into separate wells.[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[7]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antibacterial activity.[7]
III. Signaling Pathways and Molecular Targets
Many thiazole-based compounds exert their therapeutic effects by interacting with specific molecular targets and modulating key signaling pathways.
A. Anticancer Mechanisms
Several thiazole derivatives have been identified as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis.[15]
Caption: A simplified representation of the EGFR/VEGFR-2 signaling pathways and the inhibitory action of certain thiazole-based compounds.
Caption: Inhibition of EGFR and VEGFR-2 Signaling by Thiazole Compounds.
B. Antimicrobial Mechanisms
A significant number of thiazole derivatives exhibit antibacterial activity by targeting essential bacterial enzymes, such as DNA gyrase. This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.
Caption: The mechanism of action of thiazole-based DNA gyrase inhibitors.
Caption: Mechanism of DNA Gyrase Inhibition by Thiazole Derivatives.
IV. Data Presentation: Biological Activities of Novel Thiazole Derivatives
The following tables summarize the quantitative data for selected novel thiazole-based compounds, showcasing their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 87a | HeLa | 3.48 ± 0.14 | [11] |
| 87b | HeLa | 6.99 ± 0.15 | [11] |
| 89 | Various Cancer Lines | - | [11] |
| 90 | Liver Cancer Cells | 0.11 | [11] |
| 91a | HeLa | 0.86 | [11] |
| 91b | HeLa | 0.95 | [11] |
| 11c | HepG-2, HCT-116, MCF-7 | Potent | [16] |
| 6g | HepG-2, HCT-116, MCF-7 | Potent | [16] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 27b | S. aureus | 0.5 - 2.6 | - | [12] |
| 33a | S. aureus | 0.5 - 2.6 | - | [12] |
| 52 | S. aureus | - | 50 | [12] |
| 53 | K. pneumoniae | - | 50 | [12] |
| 60 | S. pneumoniae | - | 0.03 - 7.81 | [12] |
| 62 | E. coli | - | 0.03 - 7.81 | [12] |
| 65 | P. vulgaris | - | 0.03 - 7.81 | [12] |
V. Conclusion
The thiazole scaffold continues to be a highly fruitful area of research in drug discovery and development.[2][10] The versatility of its synthesis and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry.[1][7] This guide has provided an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel thiazole-based compounds. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for researchers and scientists in the field, facilitating the continued exploration and development of this important class of therapeutic agents.
References
- 1. researchhub.com [researchhub.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. akjournals.com [akjournals.com]
- 4. promega.com.cn [promega.com.cn]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. hereditybio.in [hereditybio.in]
- 8. firsthope.co.in [firsthope.co.in]
- 9. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. m.youtube.com [m.youtube.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: A Protocol for the Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile
Abstract
This application note details a proposed synthetic protocol for 2-Amino-4-methoxythiazole-5-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring. The protocol involves a two-step process commencing with the synthesis of a key α-bromo-β-methoxy-α-cyano-ketone intermediate, followed by its cyclization with thiourea. This document provides detailed methodologies, reagent specifications, and a workflow diagram to guide researchers in the successful synthesis of the target molecule.
Introduction
2-Aminothiazole derivatives are a significant class of heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities have made them a focal point in drug discovery. The target molecule, this compound, incorporates key functional groups—an amino group, a methoxy group, and a carbonitrile moiety—that are often associated with potent biological activity. This protocol outlines a practical and accessible synthetic route for its preparation in a laboratory setting.
Overall Reaction Scheme
The proposed synthesis proceeds in two main stages:
-
Synthesis of the α-bromo Intermediate: Preparation of an α-bromo-β-methoxy-α-cyano-ketone.
-
Hantzsch Thiazole Synthesis: Cyclization of the α-bromo intermediate with thiourea to yield the final product.
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Purity |
| Ethyl cyanoacetate | Sigma-Aldrich | ≥99% |
| Sodium ethoxide | Acros Organics | 96% |
| Methyl iodide | Alfa Aesar | 99% |
| N-Bromosuccinimide (NBS) | TCI | >98% |
| Thiourea | Fisher Scientific | 99% |
| Ethanol | VWR | Anhydrous |
| Diethyl ether | EMD Millipore | Anhydrous |
| Sodium bicarbonate | J.T. Baker | ACS Grade |
| Magnesium sulfate | Sigma-Aldrich | Anhydrous |
Step 1: Synthesis of Ethyl 2-cyano-3-methoxybut-2-enoate
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add ethyl cyanoacetate (1.0 eq) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add methyl iodide (1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Bromination of Ethyl 2-cyano-3-methoxybut-2-enoate
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.
-
Initiate the reaction with a radical initiator (e.g., AIBN) or by exposure to a UV lamp.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with aqueous sodium bicarbonate solution to remove succinimide.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain the crude α-bromo intermediate. This intermediate is often used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude α-bromo intermediate from Step 2 (1.0 eq) in anhydrous ethanol.
-
Add thiourea (1.1 eq) to the solution and stir the mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | O-methylation | Ethyl cyanoacetate, NaOEt, CH₃I | Ethanol | 0 to RT | 12 | 70-80 |
| 2 | Bromination | Product of Step 1, NBS | Chloroform | Reflux | 2-4 | 80-90 (crude) |
| 3 | Thiazole Formation | Product of Step 2, Thiourea | Ethanol | Reflux | 4-6 | 60-75 |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch thiazole synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.
-
N-Bromosuccinimide is a lachrymator and should be handled carefully.
-
Use caution when working with sodium ethoxide, as it is a strong base.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers should be able to successfully prepare this target molecule for further investigation in various fields, particularly in the development of novel therapeutic agents. The provided workflow and mechanistic diagrams offer a clear visual guide to the synthetic process.
2-Amino-4-methoxythiazole-5-carbonitrile: A Versatile Scaffold in Medicinal Chemistry
Introduction
2-Amino-4-methoxythiazole-5-carbonitrile is emerging as a significant building block for the development of novel therapeutic agents. Its unique structural features, combining a reactive aminothiazole core with a methoxy and a cyano group, provide a versatile platform for the synthesis of diverse molecular architectures with a wide range of biological activities. This scaffold has garnered considerable interest in medicinal chemistry, particularly in the discovery of kinase inhibitors for the treatment of cancer and other diseases. The 2-aminothiazole moiety is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with the hinge region of kinase active sites, while the substituents at the 4 and 5 positions can be tailored to achieve potency and selectivity.
Applications in Drug Discovery
The this compound scaffold is a key component in the design of various enzyme inhibitors, demonstrating its potential across different therapeutic areas.
Kinase Inhibition
A primary application of this building block is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole core of the molecule acts as a "hinge-binder," a critical interaction for inhibiting kinase activity.
Derivatives of 2-aminothiazole-5-carbonitrile have shown potent inhibitory activity against several kinases, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors targeting VEGFR-2 can block this process and are effective anti-cancer agents. The 2-aminothiazole-5-carbonitrile scaffold has been utilized to develop potent VEGFR-2 inhibitors.[1]
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is involved in the regulation of transcription and is a promising target for cancer therapy.
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, and their aberrant activity is linked to cancer development and progression.
The methoxy group at the 4-position and the carbonitrile at the 5-position of the thiazole ring can be further functionalized to optimize the binding affinity and selectivity of the resulting inhibitors for their target kinases.
Antimicrobial and Anticancer Activity
Beyond kinase inhibition, the broader class of 2-aminothiazole derivatives has demonstrated significant potential as both antimicrobial and anticancer agents. While specific data for this compound is still emerging, related compounds such as ethyl 2-amino-4-methylthiazole-5-carboxylate have shown notable antibacterial and antifungal activity.[2] Similarly, various substituted 2-aminothiazoles have been investigated for their cytotoxic effects against a range of cancer cell lines.[3]
Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Amino-4-hydroxythiazole-5-carbonitrile (Hypothetical)
This protocol is based on general methods for the synthesis of related 4-hydroxythiazoles.
Materials:
-
Ethyl cyanoacetate
-
Carbon disulfide
-
Sodium ethoxide
-
Sulfuryl chloride or N-bromosuccinimide
-
Ammonia
-
Ethanol
-
Diethyl ether
Procedure:
-
Formation of the ketene dithioacetal: To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate and carbon disulfide at low temperature (0-5 °C). Stir the mixture for several hours.
-
Halogenation and Cyclization: Add a halogenating agent such as sulfuryl chloride or N-bromosuccinimide to the reaction mixture. After stirring, bubble ammonia gas through the solution or add a solution of ammonia in ethanol.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water and then with a small amount of cold diethyl ether.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.
Protocol 2: Methylation of 2-Amino-4-hydroxythiazole-5-carbonitrile (Hypothetical)
This protocol describes the O-methylation of the 4-hydroxythiazole intermediate.
Materials:
-
2-Amino-4-hydroxythiazole-5-carbonitrile
-
Methyl iodide or dimethyl sulfate
-
Sodium hydride or potassium carbonate
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine
Procedure:
-
Deprotonation: To a solution of 2-amino-4-hydroxythiazole-5-carbonitrile in anhydrous DMF, add a base such as sodium hydride or potassium carbonate portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases (if using NaH) or for 30 minutes.
-
Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data
While specific quantitative biological data for this compound is not extensively reported, the following table summarizes the activity of some related 2-aminothiazole derivatives to illustrate the potential of this scaffold.
| Compound/Derivative | Target | Activity (IC50/MIC) | Reference |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (12f) | Staphylococcus aureus, Bacillus subtilis | Comparable to ampicillin and gentamicin | [2] |
| 2-Amino-4-phenylthiazole derivative | 5-LOX | ~10 µM | |
| 2-Aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole (3b) | Tubulin Polymerization | 2.4 - 78 nM (IC50 against various cancer cell lines) | [4] |
Signaling Pathway Visualization
The following diagram illustrates the role of VEGFR-2 in angiogenesis and how its inhibition by compounds derived from this compound can block this pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-aminothiazole derivative.
This compound represents a promising and versatile building block in medicinal chemistry. Its inherent structural features make it an ideal starting point for the development of potent and selective inhibitors of various enzymes, particularly kinases. While further research is needed to fully elucidate the biological activity profile of this specific scaffold and its direct derivatives, the existing data on related compounds strongly suggest its significant potential in the discovery of novel therapeutics for a range of diseases, most notably cancer. The synthetic strategies outlined provide a foundation for the future synthesis and exploration of this valuable chemical entity.
References
- 1. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Amino-4-methoxythiazole-5-carbonitrile in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Its ability to engage in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for the design of potent and selective inhibitors. This document provides detailed application notes and protocols for the utilization of 2-Amino-4-methoxythiazole-5-carbonitrile as a versatile starting material in the synthesis of various kinase inhibitors.
While direct literature examples detailing the use of this compound in kinase inhibitor synthesis are not extensively documented, its chemical structure lends itself to well-established synthetic routes for creating potent inhibitors of key kinases involved in oncogenic signaling pathways. This document will, therefore, provide a generalized synthetic strategy for this starting material, followed by detailed protocols for the synthesis of structurally related and potent 2-aminothiazole-based kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src family kinases, and Aurora kinases.
General Synthetic Strategy for this compound
The primary amino group of this compound is a key functional handle for derivatization. A common and effective strategy involves the coupling of this amine with a variety of heterocyclic and aromatic partners. A generalized synthetic workflow is presented below.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Target Kinase Families and Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block tumor neovascularization, leading to the starvation and regression of solid tumors.
Caption: Simplified VEGFR-2 signaling pathway.
Src Family Kinases
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, survival, and migration. Aberrant Src activation is implicated in the development and progression of many human cancers.
Application Notes and Protocols for High-Throughput Screening of 2-Amino-4-methoxythiazole-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays on 2-Amino-4-methoxythiazole-5-carbonitrile derivatives. This class of compounds has garnered significant interest in drug discovery due to the versatile biological activities of the 2-aminothiazole scaffold, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The following sections detail various assay formats, experimental procedures, and data analysis workflows relevant to the screening of these derivatives, with a focus on identifying potential kinase inhibitors.
Introduction to 2-Aminothiazole Derivatives in Drug Discovery
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved drugs and clinical candidates.[1] Its derivatives have been shown to inhibit a variety of enzymes, including kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[5][6] High-throughput screening provides an efficient means to systematically evaluate large libraries of this compound derivatives to identify "hit" compounds with desired biological activity.
High-Throughput Screening (HTS) Strategies
A successful HTS campaign for this compound derivatives typically involves a tiered approach, starting with primary screening of a large compound library, followed by secondary assays to confirm activity and elucidate the mechanism of action. A general HTS workflow is depicted below.
Data Presentation: Biological Activity of 2-Aminothiazole Analogs
While specific HTS data for this compound derivatives are not extensively available in the public domain, the following table summarizes the biological activities of structurally related 2-aminothiazole compounds against various cancer cell lines and kinases. This data can serve as a reference for expected potency and cellular effects.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Dasatinib | Src Family Kinases | Biochemical | <0.001 | |
| Compound 21 | K563 (Leukemia) | Cell-based | 16.3 | |
| Compound 21 | MCF-7 (Breast Cancer) | Cell-based | 21.6 | [1] |
| Compound 21 | HT-29 (Colon Cancer) | Cell-based | 20.2 | [1] |
| Compound 10 | HT-29 (Colon Cancer) | Cell-based | 2.01 | [1] |
| Compound 28 | A549 (Lung Cancer) | Cell-based | 8.64 | [1] |
| Compound 28 | HeLa (Cervical Cancer) | Cell-based | 6.05 | [1] |
| Compound 28 | HT29 (Colon Cancer) | Cell-based | 0.63 | [1] |
| Compound 46a | A549 (Lung Cancer) | Cell-based | 1.3 | [1] |
| Compound 46b | A549 (Lung Cancer) | Cell-based | 0.16 | [1] |
| Compound 46b | HepG2 (Liver Cancer) | Cell-based | 0.13 | [1] |
| CAM4712 | CK2α | Biochemical | 7 | [7] |
| Compound 7 | CK2α | Biochemical | 3.4 | [8] |
Experimental Protocols
This section provides detailed protocols for biochemical and cell-based assays suitable for screening this compound derivatives, with a focus on kinase inhibition.
Biochemical Kinase Inhibition Assay (e.g., Casein Kinase 2 - CK2)
This protocol describes a generic biochemical assay to identify inhibitors of a specific kinase, such as Casein Kinase 2 (CK2), which is a common target for 2-aminothiazole derivatives.[7][9][10][11]
Objective: To measure the direct inhibitory effect of test compounds on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., CK2α)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white, opaque microplates
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate.
-
Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of the kinase and its substrate in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically in an assay development phase.
-
-
Reaction Initiation:
-
Dispense the enzyme/substrate mixture into the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the kinase to be sensitive to competitive inhibitors.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
For compounds showing significant inhibition, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
This protocol describes a cell-based assay to assess the effect of the test compounds on the proliferation of cancer cells, which is a common downstream effect of kinase inhibition.
Objective: To determine the anti-proliferative activity of the test compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
384-well clear-bottom, white-walled microplates
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 384-well plates at a predetermined optimal density (e.g., 1000-5000 cells/well) in the appropriate culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds, positive control, or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value for active compounds by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by this compound derivatives, leading to the inhibition of cell proliferation and survival.
Experimental Workflow Diagram for Biochemical Assay
The following diagram outlines the key steps in the biochemical kinase inhibition assay protocol.
Conclusion
The protocols and information provided in these application notes offer a robust framework for conducting high-throughput screening of this compound derivatives. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and characterize novel compounds with potential therapeutic value. The provided workflows and diagrams serve as a guide for planning and executing these screening campaigns. It is important to note that assay conditions, including enzyme and substrate concentrations, cell seeding densities, and incubation times, should be optimized for each specific target and cell line to ensure reliable and reproducible results.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 11. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of numerous compounds with a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The development of efficient and environmentally benign synthetic methodologies for these scaffolds is of paramount importance. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of reduced reaction times, simplified work-up procedures, and increased overall yields. This document provides detailed application notes and experimental protocols for several contemporary one-pot methods for the synthesis of 2-aminothiazole derivatives.
General Reaction Pathway
The most common and versatile approach to the one-pot synthesis of 2-aminothiazoles is a variation of the Hantzsch thiazole synthesis. This typically involves the reaction of a ketone with a halogenating agent to form an α-haloketone intermediate in situ. This intermediate is then immediately reacted with a thiourea or a substituted thiourea to yield the final 2-aminothiazole product.
Below is a generalized workflow for this process:
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of thiazole compounds utilizing microwave-assisted organic synthesis (MAOS). Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them crucial scaffolds in drug discovery and development.[1] Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these valuable compounds.
Introduction to Microwave-Assisted Thiazole Synthesis
The thiazole ring is a core component in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Traditional methods for synthesizing thiazoles, such as the Hantzsch synthesis, often require long reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations, offering benefits such as dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[4][5] This technology utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[5]
Data Presentation: Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis (MW) over conventional heating methods are clearly demonstrated by the significant reduction in reaction times and improvement in product yields. The following table summarizes a comparison for the synthesis of various 2-aminothiazole derivatives.
| Entry | Product | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |
| 1 | 2-amino-4-phenylthiazole | 8-10 | 14.20 | 5-15 | 29.46 | [6] |
| 2 | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 8 | Lower Yields | 30 | 95 | [7] |
| 3 | 2-(2-(benzylidene)hydrazinyl)thiazol-4(5H)-one | 1.5 | 79-90 | 10-15 | 82-92 | [8] |
| 4 | 2-amino-4-(p-tolyl)thiazole | 8-10 | - | 5-15 | - | [6] |
| 5 | 1-(2-amino-4-methylthiazol-5-yl)ethanone | - | - | 3-10 | - | [5] |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of thiazole derivatives.
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles
This protocol describes the synthesis of 2-aminothiazole derivatives from α-haloketones and thioureas.
Materials:
-
Substituted α-bromoketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 170 W for a duration of 5-15 minutes.[6] The temperature should be monitored and maintained at approximately 70°C.[8]
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid product with cold ethanol.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: One-Pot, Three-Component Microwave-Assisted Synthesis of Thiazolyl-Pyridazinediones
This protocol outlines a multi-component reaction for the synthesis of more complex thiazole derivatives.[2]
Materials:
-
Maleic anhydride (1 mmol, 0.98 g)
-
Thiosemicarbazide (1 mmol, 0.92 g)
-
Appropriate hydrazonoyl halide (1 mmol)
-
Chitosan (0.1 g)
-
Ethanol (20 mL)
-
Glacial acetic acid (0.5 mL)
-
Microwave reactor
Procedure:
-
To a solution of maleic anhydride (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL), add glacial acetic acid (0.5 mL).
-
Heat the mixture in a microwave oven at 500 W and 150°C for 2 minutes.[2]
-
Add the appropriate hydrazonoyl halide (1 mmol) and chitosan (0.1 g) to the reaction mixture.
-
Continue heating in the microwave oven at 500 W and 150°C for an additional 4-8 minutes, monitoring the reaction progress by TLC.[2]
-
Upon completion, cool the reaction mixture.
-
Isolate the product through filtration and wash with ethanol.
-
Purify the product by recrystallization.
-
Confirm the structure of the synthesized compound using spectroscopic methods.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of thiazole compounds.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jusst.org [jusst.org]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols: Development of Antimicrobial Agents from 2-Aminothiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties.[1][2] The versatility of its core structure allows for extensive chemical modification, leading to the development of potent and selective antimicrobial agents. These notes provide an overview of the key findings, quantitative data on antimicrobial activity, and detailed experimental protocols for the synthesis and evaluation of 2-aminothiazole-based antimicrobial candidates.
Data Presentation: Antimicrobial Activity of 2-Aminothiazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 2-aminothiazole derivatives against a panel of clinically relevant microbial strains. This data highlights the potential of this scaffold in combating both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 1: Antibacterial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [1] |
| Piperazinyl derivative (121d) | Escherichia coli | 8 | [1] |
| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [1][2] |
| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [1][2] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [3][4] |
| Thiourea derivative (3) | Gram-positive cocci | 2 - 32 | [5] |
| Thiourea derivative (9) | Gram-positive cocci | 2 - 32 | [5] |
| Trifluoromethoxy substituted aminothiazoles | Staphylococcus aureus | 2 - 16 | [6] |
| Compound 21 | Staphylococcus aureus | 2 - 4 | [6] |
Table 2: Antifungal Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Imidazole-thiazole (123j, 123k) | Candida albicans | Not specified, inhibits ergosterol biosynthesis | [1] |
| Compound NS-8 | Candida albicans | Zone of inhibition: 19 mm @ 100µg/ml | [7] |
| Compound NS-8 | Aspergillus niger | Zone of inhibition: 21 mm @ 100µg/ml | [7] |
| Functionally substituted 2-aminothiazoles | Various fungi | Generally potent, better than ketoconazole and bifonazole | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments in the development of 2-aminothiazole antimicrobial agents.
Protocol 1: General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)
This protocol describes a widely used method for synthesizing the 2-aminothiazole core structure.[10]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea or a substituted thiourea
-
Ethanol
-
Sodium bicarbonate (optional, for neutralization)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in ethanol.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed (typically 1-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, remove the ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate (if the reaction is acidic) followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8]
Materials:
-
Synthesized 2-aminothiazole compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin, fluconazole)
-
Negative control (broth and DMSO without compound)
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the broth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include wells for a positive control (microorganism with a known antibiotic), a negative control (broth only), and a solvent control (microorganism with the highest concentration of DMSO used).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Signaling Pathway and Mechanism of Action
The antimicrobial activity of 2-aminothiazole derivatives can be attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target MurB, an enzyme involved in bacterial cell wall biosynthesis, and CYP51 (lanosterol 14α-demethylase), which is crucial for fungal ergosterol biosynthesis.[1][8]
Caption: Potential antimicrobial mechanisms of 2-aminothiazole derivatives.
Experimental Workflow
The development and evaluation of novel 2-aminothiazole antimicrobial agents typically follow a structured workflow, from synthesis to biological characterization.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Semantic Scholar [semanticscholar.org]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile, a key intermediate in the development of various therapeutic agents. The described two-step process involves the synthesis of the precursor, 2-amino-4-hydroxythiazole-5-carbonitrile, followed by an O-methylation reaction to yield the final product. The protocols are designed to be scalable for preclinical studies, ensuring a reliable and efficient supply of this important building block. All quantitative data is summarized in tables for easy reference, and the experimental workflow is visualized using a process diagram.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This compound, in particular, serves as a crucial intermediate for the synthesis of potent inhibitors of various enzymes and receptors. The methoxy group at the 4-position and the cyano group at the 5-position are key functionalities that allow for diverse chemical modifications to explore structure-activity relationships (SAR).
The synthesis of substituted 2-aminothiazoles is well-established, with the Hantzsch thiazole synthesis being a classical and widely used method.[1] This application note details a robust and scalable two-step synthesis of this compound, suitable for producing the quantities required for preclinical evaluation.
Synthetic Pathway Overview
The synthesis proceeds in two main steps as illustrated in the workflow diagram below. The first step is the formation of the 2-amino-4-hydroxythiazole-5-carbonitrile intermediate. This is followed by a selective O-methylation of the hydroxyl group to yield the desired this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-hydroxythiazole-5-carbonitrile
This procedure is adapted from established methods for the synthesis of similar 2-amino-4-hydroxythiazole derivatives.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Ethyl Cyanoacetate | 113.12 |
| Thiourea | 76.12 |
| Sodium Ethoxide | 68.05 |
| Ethanol (absolute) | 46.07 |
| Hydrochloric Acid (conc.) | 36.46 |
Table 1: Reagents for Step 1
Procedure:
-
To a solution of sodium ethoxide (1.2 eq.) in absolute ethanol (10 mL/g of ethyl cyanoacetate) in a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add ethyl cyanoacetate (1.0 eq.) dropwise at room temperature.
-
After the addition is complete, add thiourea (1.1 eq.) in one portion.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and slowly pour it into ice-cold water (50 mL/g of ethyl cyanoacetate).
-
Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford crude 2-amino-4-hydroxythiazole-5-carbonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for Step 1:
| Parameter | Value |
| Molar Ratio (Ethyl Cyanoacetate:Thiourea:NaOEt) | 1 : 1.1 : 1.2 |
| Reaction Temperature | 78 °C (Reflux) |
| Reaction Time | 4 - 6 hours |
| Typical Yield (Crude) | 75 - 85% |
| Purification Method | Recrystallization |
Table 2: Reaction Parameters and Yield for Step 1
Step 2: O-Methylation to this compound
This protocol describes the methylation of the hydroxyl group of the intermediate to obtain the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-Amino-4-hydroxythiazole-5-carbonitrile | 155.15 |
| Dimethyl Sulfate | 126.13 |
| Potassium Carbonate (anhydrous) | 138.21 |
| Acetone (anhydrous) | 58.08 |
Table 3: Reagents for Step 2
Procedure:
-
To a suspension of 2-amino-4-hydroxythiazole-5-carbonitrile (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) in anhydrous acetone (20 mL/g of starting material) in a round-bottom flask, add dimethyl sulfate (1.2 eq.) dropwise at room temperature with vigorous stirring.
-
After the addition, heat the reaction mixture to reflux (approximately 56 °C) for 3-5 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Quantitative Data for Step 2:
| Parameter | Value |
| Molar Ratio (Intermediate:DMS:K₂CO₃) | 1 : 1.2 : 2.5 |
| Reaction Temperature | 56 °C (Reflux) |
| Reaction Time | 3 - 5 hours |
| Typical Yield | 60 - 75% |
| Purification Method | Column Chromatography |
Table 4: Reaction Parameters and Yield for Step 2
Conceptual Signaling Pathway
2-Aminothiazole derivatives are known to interact with a variety of biological targets, including kinases. The following diagram illustrates a conceptual signaling pathway where a 2-aminothiazole-based inhibitor might act.
Conclusion
The provided protocols offer a reproducible and scalable method for the synthesis of this compound, a valuable building block for drug discovery and development. The two-step synthesis is efficient and utilizes readily available starting materials. The detailed procedures and tabulated data will aid researchers in the successful production of this compound for preclinical studies.
References
Application Notes and Protocols: Functionalization of the Amino Group on the 2-Aminothiazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the primary amino group of the 2-aminothiazole ring, a key scaffold in medicinal chemistry. The following sections detail common synthetic transformations, including acylation, sulfonylation, urea/thiourea formation, and reductive amination, complete with experimental procedures and data presentation.
Acylation of 2-Aminothiazole
Acylation of the 2-amino group of thiazole derivatives is a fundamental transformation for introducing a wide variety of substituents, leading to compounds with diverse biological activities. This protocol provides a general method for the N-acylation of 2-aminothiazoles using acyl chlorides.
Experimental Protocol: General Procedure for Acylation
A solution of 2-aminothiazole (1.0 eq) in a suitable solvent such as dry pyridine or a mixture of pyridine and dichloromethane (1:1) is cooled to 0 °C.[1] The desired acyl chloride (1.0-1.2 eq) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours), with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-acyl-2-aminothiazole derivative.[2][3][4]
Workflow for Acylation of 2-Aminothiazole
Caption: General workflow for the acylation of 2-aminothiazole.
| Entry | Acyl Chloride | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzoyl chloride | Pyridine | 12 | 85 | [3] |
| 2 | Acetyl chloride | Pyridine/DCM | 4 | 92 | [3] |
| 3 | 4-Nitrobenzoyl chloride | Pyridine | 24 | 78 | [4] |
| 4 | Chloroacetyl chloride | THF/Et3N | 46 | 17 | [5] |
Sulfonylation of 2-Aminothiazole
Sulfonylation of the 2-amino group introduces a sulfonamide linkage, a common pharmacophore in many clinically used drugs. This section provides two common protocols for the N-sulfonylation of 2-aminothiazole.
Experimental Protocol 1: Sulfonylation in Dichloromethane
A mixture of 2-aminothiazole (2.0 mmol), the appropriate sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is stirred at room temperature.[6] The reaction is monitored by TLC. Upon completion, distilled water (20 mL) is added, and the mixture is extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.[6]
Experimental Protocol 2: Sulfonylation in Water
Sodium acetate is dissolved in water, followed by the addition of the sulfonyl chloride and 2-aminothiazole.[7] The reaction mixture is heated to 80-85 °C and stirred continuously. The reaction progress is monitored by TLC. Upon completion, the solid product is isolated by filtration.[7]
Workflow for Sulfonylation of 2-Aminothiazole
Caption: Two common workflows for the sulfonylation of 2-aminothiazole.
| Entry | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Bromobenzenesulfonyl chloride | Na2CO3 | Dichloromethane | Room Temp | 35 | [6] |
| 2 | 4-(Trifluoromethyl)benzenesulfonyl chloride | Na2CO3 | Dichloromethane | Room Temp | 44 | [6] |
| 3 | 3-Nitrobenzenesulfonyl chloride | Na2CO3 | Dichloromethane | Room Temp | 47 | [6] |
| 4 | 4-Methylbenzenesulfonyl chloride | NaOAc | Water | 80-85 | 83 | [7] |
| 5 | 4-Bromobenzenesulfonyl chloride | NaOAc | Water | 80-85 | 88 | [7] |
| 6 | Benzenesulfonyl chloride | NaOAc | Water | 80-85 | 80 | [7] |
Urea and Thiourea Formation
The formation of urea and thiourea derivatives from 2-aminothiazole introduces functionalities capable of forming key hydrogen bond interactions, which is often exploited in drug design.
Experimental Protocol: General Procedure for Urea/Thiourea Formation
To a solution of 2-aminothiazole (1.0 eq) in a suitable solvent (e.g., dry pyridine or THF), the corresponding isocyanate or isothiocyanate (1.0-1.1 eq) is added.[2][3] The reaction mixture is stirred at room temperature or heated under reflux for a period of time (monitored by TLC). After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is triturated with a non-polar solvent (e.g., hexane or ether) to induce precipitation. The solid product is then collected by filtration and can be further purified by recrystallization.
Workflow for Urea/Thiourea Formation
Caption: General workflow for the formation of urea and thiourea derivatives.
| Entry | Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Phenyl isocyanate | Pyridine | Room Temperature, 12h | >80 (not specified) | [2] |
| 2 | Phenyl isothiocyanate | Pyridine | Room Temperature, 12h | >80 (not specified) | [3] |
| 3 | 3,4-Dichlorophenyl isothiocyanate | Not specified | Not specified | >70 (not specified) | [2] |
| 4 | 3-Chloro-4-fluorophenyl isothiocyanate | Not specified | Not specified | >70 (not specified) | [2] |
Reductive Amination
Reductive amination provides a method for the N-alkylation of the 2-amino group, forming secondary or tertiary amines. This reaction typically proceeds via the in-situ formation of an imine, which is then reduced.
Experimental Protocol: General Procedure for Reductive Amination
To a solution of 2-aminothiazole (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol or ethanol, a few drops of acetic acid are added to catalyze imine formation.[8] The mixture is stirred at room temperature for a period to allow for imine formation. Subsequently, a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise.[9][10] The reaction is stirred until completion (monitored by TLC). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of 2-aminothiazole.
Note: Specific quantitative data for the reductive amination of a wide range of 2-aminothiazoles is less commonly tabulated in single sources. The yields are generally reported as good to excellent, but are highly substrate-dependent.
These protocols provide a foundation for the functionalization of the 2-aminothiazole amino group. Researchers should optimize conditions for their specific substrates and desired products. Standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy should be used to confirm the structure and purity of the synthesized compounds.
References
- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. gctlc.org [gctlc.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. This involves a two-step, one-pot reaction. The first step is the halogenation of a β-methoxyacrylonitrile derivative, followed by a cyclization reaction with thiourea.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are a suitable α-halo-β-methoxyacrylonitrile and thiourea. A common starting material is 2-cyano-3-methoxycrotononitrile, which can be halogenated in situ.
Q3: What are the most common side reactions that can lower the yield?
A3: A significant side reaction, particularly under acidic conditions, is the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. Incomplete halogenation or hydrolysis of the nitrile or methoxy groups can also lead to impurities and lower yields.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. Use a solvent system such as ethyl acetate/hexane to track the disappearance of the starting materials and the appearance of the product.
Q5: What is the best method for purifying the final product?
A5: Purification can typically be achieved through recrystallization. Common solvent systems for recrystallization of aminothiazole derivatives include ethanol, ethanol/water mixtures, or ethyl acetate. For more persistent impurities, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete halogenation of the starting material. 2. Reaction temperature is too low for cyclization. 3. Inactive or poor-quality thiourea. 4. Incorrect pH of the reaction mixture. | 1. Ensure complete dissolution of the starting material before adding the halogenating agent. Consider a slight excess of the halogenating agent. 2. Gradually increase the reaction temperature for the cyclization step, monitoring by TLC. 3. Use freshly sourced, high-purity thiourea. 4. Adjust the pH to neutral or slightly basic for the cyclization step. |
| Formation of a Sticky or Oily Product | 1. Presence of unreacted starting materials or low-molecular-weight byproducts. 2. The product may be impure and have a low melting point. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Attempt to induce crystallization by scratching the side of the flask or seeding with a small crystal of pure product. If this fails, purify by column chromatography. |
| Product is Contaminated with Starting Material | 1. Insufficient reaction time or temperature. 2. Incorrect stoichiometry of reactants. | 1. Increase the reaction time and/or temperature for the cyclization step. 2. Use a slight excess of thiourea to ensure complete consumption of the halogenated intermediate. |
| Product is Off-Color (e.g., dark brown or black) | 1. Decomposition of starting materials or product at high temperatures. 2. Presence of colored impurities. | 1. Avoid excessive heating during the reaction and work-up. 2. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the reaction or work-up solvent. 2. Formation of a stable salt of the product. | 1. If the product is in an aqueous layer, extract with a suitable organic solvent like ethyl acetate or dichloromethane. 2. Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the free amine product. |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of similar 2-aminothiazole derivatives.[1]
Materials:
-
2-Cyano-3-methoxyacrylonitrile (or a similar precursor)
-
N-Bromosuccinimide (NBS) or other suitable halogenating agent
-
Thiourea
-
Ethanol
-
Water
-
Sodium bicarbonate solution (aqueous)
-
Ethyl acetate
Procedure:
-
Halogenation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyano-3-methoxyacrylonitrile (1 equivalent) in a suitable solvent such as a mixture of water and tetrahydrofuran.[1] Cool the mixture in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Cyclization: To the same flask, add thiourea (1.2 equivalents).
-
Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 60-80°C).
-
Monitor the reaction by TLC until the intermediate is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS | Water/THF | 60 | 4 | 75 |
| 2 | NBS | Ethanol | 78 | 3 | 82 |
| 3 | Bromine in Acetic Acid | Acetic Acid | 70 | 5 | 68 |
| 4 | NBS | Acetonitrile | 82 | 3 | 78 |
Note: The data in this table is illustrative and based on typical yields for similar Hantzsch thiazole syntheses. Actual yields may vary depending on the specific substrate and experimental conditions.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision tree to guide troubleshooting for low yield in the synthesis.
References
Technical Support Center: Purification of 2-Amino-4-methoxythiazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-4-methoxythiazole-5-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: The compound fails to crystallize from the chosen solvent system.
-
Possible Cause 1: Inappropriate solvent system. The polarity of the solvent may be too high or too low to allow for a significant difference in solubility between hot and cold conditions.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of the crude material in various solvents of differing polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Use of an Anti-solvent: If the compound is highly soluble in a particular solvent, an anti-solvent (in which the compound is insoluble) can be slowly added to the heated solution until turbidity is observed. The solution can then be heated until it becomes clear again and allowed to cool slowly.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.
-
-
Logical Workflow for Solvent Selection:
Caption: Workflow for selecting a recrystallization solvent system.
Issue 2: The purified compound has a low melting point or appears discolored.
-
Possible Cause 1: Presence of residual solvent. Even after drying, solvent molecules can be trapped within the crystal lattice.
-
Troubleshooting Steps:
-
Drying under High Vacuum: Dry the material under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 40-50 °C) during this process can help drive off residual solvent, but care should be taken to avoid melting or decomposition.
-
-
Possible Cause 2: Co-precipitation of impurities. Impurities with similar solubility profiles may crystallize along with the desired product.
-
Troubleshooting Steps:
-
Re-crystallization: Perform a second recrystallization, potentially using a different solvent system.
-
Activated Carbon Treatment: Dissolve the impure compound in a suitable hot solvent and add a small amount of activated carbon. The activated carbon can adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography may be necessary. A silica gel column with a gradient elution of ethyl acetate in heptane or dichloromethane is a good starting point.
-
-
Decision Tree for Impurity Removal:
Caption: Decision tree for troubleshooting impure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Common impurities often include unreacted starting materials such as thiourea and the α-halo-β-keto-nitrile precursor. Side products from polymerization or alternative cyclization pathways can also be present.
Q2: Can I use acid-base extraction to purify this compound?
A2: Yes, the basic 2-amino group allows for purification via acid-base extraction. The compound can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to protonate the amino group and extract it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or dilute NaOH) to precipitate the purified free base, which can be collected by filtration.
Q3: What are some recommended solvent systems for recrystallization?
A3: Based on the polarity of this compound, the following solvent systems are good starting points for screening.
| Solvent System | Polarity | Comments |
| Ethanol/Water | High | Good for moderately polar compounds. The ratio can be adjusted for optimal recovery. |
| Ethyl Acetate/Heptane | Medium | A versatile system where heptane acts as the anti-solvent. |
| Isopropanol | Medium | Often provides good crystals for compounds with hydrogen bonding capabilities. |
| Acetonitrile | Medium | Can be effective if other common solvents fail. |
| Toluene | Low | Useful for removing non-polar impurities. |
Q4: What are the suggested starting conditions for column chromatography?
A4: For silica gel column chromatography, a gradient elution is recommended.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of 10% to 50% Ethyl Acetate in Heptane |
| Detection | UV at 254 nm |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot recrystallization solvent (or solvent mixture) to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a silica gel column using the chosen mobile phase (e.g., 10% ethyl acetate in heptane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in heptane).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Technical Support Center: Optimization of Thiazole Cyclization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during thiazole cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Hantzsch synthesis can stem from several factors.[1] A primary cause is the instability of the thioamide starting material, especially in acidic conditions.[1] Harsh reaction conditions, prolonged reaction times, and the use of expensive catalysts can also negatively impact yield.[1]
Troubleshooting Steps:
-
Reagent Quality: Ensure the α-haloketone is fresh and free of decomposition products. The thioamide should be pure.
-
Reaction Conditions: Hantzsch synthesis is often exothermic. Maintain temperature control, as overheating can lead to side products. Some modern variations utilize microwave irradiation or solvent-free conditions to improve yields and reduce reaction times.[2][3][4]
-
pH Control: The reaction can be sensitive to pH. Neutralizing the reaction mixture upon completion can help precipitate the product and improve isolation.[5]
-
Solvent Choice: While ethanol or methanol are common, exploring other solvents may be beneficial depending on the specific substrates.[6] For certain substrates, greener solvents like water have been used successfully.[3]
Q2: I am observing significant side product formation in my reaction. How can I increase the selectivity?
A2: Side product formation is often related to the reactivity of the starting materials and intermediates.
-
Control Stoichiometry: Using a slight excess of the thioamide can sometimes drive the reaction to completion and minimize side reactions involving the α-haloketone.[5]
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise addition of reagents can also help control the reaction exotherm and reduce the formation of undesired products.
-
Catalyst Selection: For certain advanced thiazole syntheses, the choice of catalyst is critical for selectivity. For example, in reactions involving vinyl azides, palladium(II) acetate and iron(III) bromide catalyze the formation of different products.[2]
Q3: What are the best general-purpose solvents and bases for thiazole cyclization?
A3: The optimal solvent and base are highly dependent on the specific synthesis method and substrates.
-
Solvents: Ethanol is a widely used solvent for the Hantzsch synthesis.[7] For other methods, solvents like 1,3-dioxolane and trifluoroethanol have shown excellent results in specific applications.[8][9] In some modern, environmentally friendly protocols, water is used as a green solvent.[3]
-
Bases: For reactions requiring a base, weak bases like sodium carbonate are often used in the workup of Hantzsch synthesis.[6] For other variations, stronger bases such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be required to facilitate deprotonation steps.[10][11]
Q4: My starting materials are complex and sensitive. Are there milder synthesis methods available?
A4: Yes, several methods have been developed to accommodate sensitive substrates under milder conditions.
-
Cook-Heilbron Synthesis: This method forms 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide under mild, often aqueous, conditions at room temperature.[2][12][13]
-
Copper-Catalyzed Synthesis: Copper-catalyzed methods can provide thiazoles under mild reaction conditions with good functional group tolerance.[10] For instance, the condensation of oximes, anhydrides, and potassium thiocyanate is catalyzed by copper(I) iodide.[2]
-
Biocompatible Synthesis: Recent advancements include biocompatible cyclization reactions that can occur in a buffer at physiological pH and room temperature, which is ideal for peptide-based thiazoles.[14]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Poor quality of starting materials. 2. Incorrect solvent or temperature. 3. Inactive catalyst (if applicable). | 1. Verify the purity of α-haloketone and thioamide/thiourea via NMR or other analytical methods. 2. Screen different solvents and temperatures. Some reactions require heating to overcome the activation energy.[5] 3. Use a fresh batch of catalyst or consider a different catalytic system. |
| Incomplete Conversion | 1. Insufficient reaction time or temperature. 2. Reversible reaction or equilibrium. 3. Degradation of reagents or product over time. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. A modest increase in temperature may also help. 2. Use a slight excess of one reagent to shift the equilibrium.[5] 3. Perform a time-course study to find the optimal reaction time before significant degradation occurs. |
| Product Purification Difficulties | 1. Product is highly soluble in the workup solvent. 2. Presence of closely related impurities. 3. Product is an oil or difficult to crystallize. | 1. For aqueous workups, adjust the pH to neutralize the product, which often decreases its solubility and causes precipitation.[5] 2. Optimize reaction conditions to minimize side products. Employ column chromatography with a carefully selected solvent system. 3. Attempt trituration with a non-polar solvent like hexane or try co-distillation with a high-boiling solvent to remove impurities before chromatography. |
Data Presentation: Optimization of Reaction Parameters
The following tables summarize key reaction parameters from various studies to guide optimization efforts.
Table 1: Solvent and Base Screening for a Modified Gewald Thiazole Synthesis[9]
| Entry | Solvent | Base (1.1 equiv) | Conversion (%) |
| 1 | Toluene | NEt₃ | 15 |
| 2 | Acetonitrile | NEt₃ | 30 |
| 3 | Dioxane | NEt₃ | 35 |
| 4 | Trichloroethanol | NEt₃ | 85 |
| 5 | Trifluoroethanol | NEt₃ | >95 |
| 6 | Trifluoroethanol | DBU | 80 |
| 7 | Trifluoroethanol | DIPEA | 70 |
Conditions: Ethyl phenylcyanoacetate and 1,4-dithian-2,5-diol at 80 °C for 300 min.
Table 2: Optimization of Conditions for Oxidative Cascade Cyclization[8]
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TBPB | 1,4-Dioxane | 120 | 5 | 75 |
| 2 | TBPB | Toluene | 120 | 5 | 68 |
| 3 | TBPB | 1,2-Dichloroethane | 120 | 5 | 53 |
| 4 | TBPB | 1,3-Dioxolane | 130 | 3 | 91 |
| 5 | DTBP | 1,3-Dioxolane | 130 | 3 | 45 |
| 6 | TBHP | 1,3-Dioxolane | 130 | 3 | <10 |
TBPB: tert-butyl peroxybenzoate; DTBP: di-tert-butyl peroxide; TBHP: tert-butyl hydroperoxide.
Mandatory Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in thiazole cyclization.
Hantzsch Thiazole Synthesis Pathway
Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.
Cook-Heilbron Synthesis Pathway
Caption: Reaction pathway for the Cook-Heilbron synthesis of 5-aminothiazoles.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[6]
This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.
Reagents and Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial, stir bar, hot plate
-
Buchner funnel and filter flask
Procedure:
-
Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial equipped with a stir bar.
-
Add 5 mL of methanol to the vial.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid (filter cake) with deionized water.
-
Allow the product to air dry completely on a watch glass before determining the mass and yield.
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted Thiazoles[11]
This protocol describes a metal-free synthesis from N-substituted α-amino acids.
Reagents and Materials:
-
N-substituted α-amino acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (3.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 equiv)
-
Dichloromethane (DCM) as solvent
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a solution of the N-substituted α-amino acid in dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add thionyl chloride (SOCl₂) dropwise.
-
Stir the reaction mixture at room temperature for the time specified by preliminary optimization experiments (typically monitored by TLC).
-
Cool the mixture back to 0°C and add DBU dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (as monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2,5-disubstituted thiazole.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Thiazole-2-thiones through TBPB-Promoted Oxidative Cascade Cyclization of Enaminones with Elemental Sulfur [organic-chemistry.org]
- 9. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 13. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 14. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2-Aminothiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-aminothiazole derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My 2-aminothiazole derivative has extremely low aqueous solubility, hindering my in vitro assays. What are my immediate options to solubilize it for initial screening?
Answer: For immediate, small-scale solubilization for in vitro screening, you can consider the following approaches:
-
Co-solvents: A mixture of a water-miscible organic solvent and water can significantly increase the solubility of your compound. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent and gradually increase it until your compound dissolves. Be mindful of the potential toxicity of the co-solvent to your cell lines.
-
pH Adjustment: The solubility of 2-aminothiazole derivatives can be pH-dependent due to the presence of the amino group.[1] Acidic conditions can protonate the amine, potentially increasing aqueous solubility. You can try to dissolve your compound in a buffer with a slightly acidic pH. However, be aware that extreme pH values can cause compound degradation.
Question: I have a promising 2-aminothiazole derivative, but its poor solubility is a major hurdle for further development. Which solubility enhancement strategy should I choose?
Answer: The choice of a solubility enhancement strategy depends on the physicochemical properties of your specific derivative, the desired dosage form, and the stage of drug development. The following workflow can guide your decision-making process:
Question: My attempt to form a salt of my 2-aminothiazole derivative to improve its solubility was unsuccessful. What could be the reason?
Answer: Salt formation is not always successful and depends on the pKa difference between the drug and the co-former. A general rule of thumb is that for a stable salt to form, the difference in pKa (ΔpKa) between the base (your 2-aminothiazole derivative) and the acid (the co-former) should be greater than 2 to 3. If the ΔpKa is less than 0, a co-crystal is more likely to form. In the range of 0 to 3, the outcome can be either a salt or a co-crystal. Consider screening a variety of co-formers with different pKa values.
Frequently Asked Questions (FAQs)
What are the common techniques to overcome the poor solubility of 2-aminothiazole derivatives?
Several techniques can be employed to enhance the solubility of 2-aminothiazole derivatives. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization, increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state can enhance solubility.
-
Co-crystals: These are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio.
-
-
Chemical Modifications:
-
Salt Formation: If the 2-aminothiazole derivative has a suitable pKa, it can be converted into a more soluble salt form.
-
Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.
-
-
Complexation:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.
-
Is there a general protocol for synthesizing 2-aminothiazole derivatives?
Yes, a common and versatile method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. A general one-pot procedure is provided below.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aminothiazole Derivatives
This protocol describes a general one-pot synthesis of 2-aminothiazole derivatives from α-haloketones and thioamides.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thioamide or thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the α-haloketone (1 equivalent) in ethanol in a round-bottom flask.
-
Add the thioamide or thiourea (1-1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the precipitate by filtration and wash it with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Preparation of 2-Aminothiazole Derivative Co-crystals
This protocol provides a general method for preparing co-crystals of a 2-aminothiazole derivative with a carboxylic acid co-former using the solvent evaporation technique.
Materials:
-
2-aminothiazole derivative
-
Carboxylic acid co-former (e.g., indole-2-carboxylic acid)
-
Suitable solvent (e.g., ethanol, methanol)
-
Beaker or flask
-
Stirring plate and stir bar
-
Evaporating dish or crystallizing dish
Procedure:
-
Dissolve equimolar amounts of the 2-aminothiazole derivative and the carboxylic acid co-former in a minimal amount of a suitable solvent with stirring.
-
Gently heat the solution if necessary to ensure complete dissolution.
-
Transfer the clear solution to an evaporating dish or a crystallizing dish.
-
Allow the solvent to evaporate slowly at room temperature.
-
Collect the resulting crystals and characterize them using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm co-crystal formation.
Protocol 3: Enhancement of 2-Aminothiophene Derivative Solubility using Cyclodextrins
This protocol, adapted from a study on a 2-aminothiophene derivative, describes the preparation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) by the freeze-drying method. This method can be adapted for 2-aminothiazole derivatives.
Materials:
-
2-aminothiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD.
-
Add the 2-aminothiazole derivative to the HP-β-CD solution in a 1:1 molar ratio.
-
Stir the mixture at room temperature for 24 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
Characterize the complex for solubility enhancement and physical properties.
Data Presentation
Table 1: Solubility Enhancement of a 2-Aminothiophene Derivative with HP-β-Cyclodextrin
| Compound | Solubility in Water (µg/mL) | Solubility with HP-β-CD (µg/mL) | Fold Increase |
| 6CN10 (a 2-aminothiophene derivative) | < 1.0 | > 29 | > 29 |
Data adapted from a study on a 2-aminothiophene derivative, demonstrating the potential of cyclodextrin complexation.
Table 2: Solubility Enhancement of Gliclazide via Solid Dispersion with PVP K30
| Formulation | Solubility (µg/mL) | Fold Increase |
| Pure Gliclazide | 38.74 | - |
| Gliclazide:PVP K30 (1:5) Solid Dispersion | 98.30 | 2.54 |
Data for Gliclazide, a BCS Class II drug, illustrating the effect of solid dispersion. Similar improvements can be explored for 2-aminothiazole derivatives.
Signaling Pathway Diagrams
Many 2-aminothiazole derivatives exhibit their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Below are diagrams of two such pathways commonly targeted by these compounds.
References
Technical Support Center: N-Alkylation of 2-Aminothiazoles
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals encountering challenges in the N-alkylation of 2-aminothiazoles.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of products in my N-alkylation reaction?
The most common challenge in the alkylation of 2-aminothiazoles is the lack of regioselectivity. 2-Aminothiazole exists in two tautomeric forms: the amino form and the imino form. This equilibrium results in two potential nucleophilic nitrogen atoms: the exocyclic amino nitrogen (-NH2) and the endocyclic ring nitrogen. Alkylation can occur at either site, leading to a mixture of the desired exocyclic N-alkylated product and the endocyclic N-alkylated thiazoline byproduct.[1]
Q2: How can I favor alkylation on the exocyclic amino group (N-alkylation) over the ring nitrogen?
Controlling regioselectivity is key to a successful reaction. Several strategies can be employed:
-
Use of a Condensing Agent/Strong Base: The presence of a strong base like lithium amide has been shown to favor the formation of the exocyclic N-alkylated product.[1] In contrast, conducting the reaction without a condensing agent often leads to the isolation of the endocyclic N-substituted thiazolines.[1]
-
Reductive Amination: This is an alternative method that provides high selectivity for the exocyclic amine. The 2-aminothiazole is first reacted with an aldehyde to form an imine, which is then reduced in situ (e.g., with NaBH4) to yield the desired N-alkylated product.[2][3]
-
Mitsunobu Reaction: Although it can present its own challenges with reagents and byproducts, the Mitsunobu reaction using alcohols can be an effective method for selective N-alkylation.[4][5]
Q3: My reaction is producing di-alkylated products. How can I prevent this over-alkylation?
Over-alkylation, where the initially formed secondary amine reacts further to become a tertiary amine, is a common side reaction in amine alkylations.[6] To minimize this:
-
Control Stoichiometry: Use a minimal excess of the alkylating agent, or even a slight excess of the 2-aminothiazole, to reduce the probability of the product reacting a second time.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation step.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more than the first.
Q4: The yield of my N-alkylation is very low. What are common causes and how can I improve it?
Low yields are often traced back to several factors:
-
Poor Reagent Solubility: The starting materials or the base (e.g., K2CO3) may have poor solubility in the chosen solvent, such as acetone, leading to an incomplete reaction.[7] Switching to a solvent like DMF or acetonitrile, where reagents are more soluble, can significantly improve yields.[8]
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not deprotonate the amine effectively, while an overly strong or sterically hindered base might cause other side reactions. Common choices include K2CO3, NaH, and Et3N.[3][4][8]
-
Reaction Time and Temperature: Some N-alkylations can be slow and may not proceed to completion at room temperature.[7] Increasing the temperature or extending the reaction time may be necessary. Microwave-assisted synthesis has also been shown to be highly efficient for these reactions.[9]
-
Catalytic Additives: For reactions involving alkyl bromides or chlorides, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, which generates a more reactive alkyl iodide in situ.[7]
Q5: Are there alternative methods to direct alkylation with alkyl halides?
Yes, several other methods can provide better selectivity and yields:
-
Reductive Amination: As mentioned, reacting the 2-aminothiazole with an aldehyde or ketone followed by reduction is a highly reliable method for preparing secondary amines.[2][3]
-
Alkylation with Alcohols: Alcohols can be used as alkylating agents in "borrowing hydrogen" methodologies, which are catalyzed by transition metal complexes.[10] This method is atom-economical, producing only water as a byproduct.[11]
Troubleshooting Guide
| Symptom / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Poor solubility of starting material or base.[7]2. Insufficiently reactive alkylating agent.3. Reaction temperature too low or time too short. | 1. Change to a more suitable solvent (e.g., DMF, Acetonitrile).[8]2. If using an alkyl bromide/chloride, add catalytic KI.[7]3. Increase reaction temperature (consider microwave heating) or extend reaction time.[9] |
| Mixture of N-exo and N-endo Products | 1. Alkylation occurring on both exocyclic and endocyclic nitrogens.2. Tautomerization of 2-aminothiazole.[1] | 1. Use a strong, non-nucleophilic base (e.g., NaH, LiNH2).[1][4]2. Switch to a more selective method like reductive amination.[2] |
| Significant Amount of Di-alkylated Product | Over-alkylation of the desired mono-alkylated product.[6] | 1. Use a 1:1 or slight excess of the 2-aminothiazole to the alkylating agent.2. Add the alkylating agent slowly to the reaction mixture. |
| Difficult Purification | 1. Unreacted starting material remaining.[7]2. Products have similar polarity. | 1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS.2. Optimize reaction conditions to favor a single product, simplifying purification. |
Data Summary: Regioselectivity in Alkylation
The choice of reaction conditions significantly impacts the ratio of N-1 (endocyclic) to N-2 (exocyclic) alkylation in heterocyclic systems, which is analogous to the challenges faced with 2-aminothiazoles.
| Heterocycle System | Alkylating Agent | Conditions | N-1:N-2 Ratio | Yield | Reference |
| Indazole | Benzyl Bromide | NaH, THF | >99% N-1 selective | - | [4] |
| Indazole | Isopropyl alcohol | DIAD, PPh3, THF | 1 : 2.5 | 78% (combined) | [4] |
This table illustrates how conditions dramatically affect regioselectivity in a related heterocyclic system, highlighting the principles applicable to 2-aminothiazoles.
Key Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination[3]
This procedure describes the synthesis of N-(3-phenylpropyl)thiazol-2-amine.
-
Aldehyde Preparation: To a stirred solution of 3-phenyl-1-propanol (1.0 mmol) in dry CH2Cl2 (2 mL), add TEMPO (16 mg, 0.1 mmol) and iodobenzene diacetate (360 mg, 1.2 mmol). Stir at room temperature for 1 hour. Wash the mixture with 10% Na2S2O3, 5% NaHCO3, and brine. Dry the organic layer over Na2SO4 and evaporate the solvent. The crude aldehyde is used directly.
-
Imine Formation: To a stirred solution of 2-aminothiazole (1.0 mmol) in absolute MeOH (1 mL), add Na2SO4 (284 mg, 2.0 mmol) and the crude aldehyde from the previous step. Stir the mixture for 16 hours.
-
Reduction: Cool the mixture to 0 °C and add NaBH4 (61 mg, 1.6 mmol) in small portions. Stir for at least 4 hours, monitoring by TLC.
-
Workup: Quench the reaction with H2O (2 mL) and evaporate the MeOH. Extract the product with an appropriate organic solvent. Purify by flash chromatography. The reported yield for a similar compound was 52%.[3]
Protocol 2: Direct N-Alkylation using an Alkyl Halide[12]
This procedure describes a general method for the liquid-phase N-alkylation of substituted 2-aminobenzothiazoles.
-
Reaction Setup: In a 25 mL round-bottom flask, combine the substituted 2-aminobenzothiazole (10 mmol), 1,4-bis(bromomethyl)benzene (10 mmol), acetonitrile (10 mL), and a catalyst (e.g., Al2O3-KNO3, 20 wt% of the amine).
-
Reaction: Stir the mixture at room temperature (30 °C) for 1–7 hours, monitoring the reaction progress by TLC.
-
Workup: Once complete, filter the mixture and wash the solid with ether (3 x 10 mL).
-
Purification: Treat the combined filtrate with 10% NaHCO3 (10 mL) and water (2 x 10 mL). Dry the organic layer with Na2SO4 and evaporate the solvent to yield the product.
Visual Guides
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
Stability studies of 2-Amino-4-methoxythiazole-5-carbonitrile under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of 2-Amino-4-methoxythiazole-5-carbonitrile. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in tightly closed containers in a dry, cool, and well-ventilated place.[1] Refrigeration may also be advisable for long-term storage.[2] It is crucial to keep the product and its container away from heat and sources of ignition.[1]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A2: Forced degradation studies are essential to understand the chemical stability of a molecule and to develop stable formulations.[3] Typical stress conditions involve exposure to acid, base, oxidation, heat, and light to accelerate degradation.[3][4] These studies help in identifying potential degradation products and establishing degradation pathways.[3]
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a common and effective technique for analyzing samples from forced degradation studies.[5] HPLC methods can be developed to separate the parent compound from its degradation products, allowing for accurate quantification.[6][7] LC-MS/MS can also be a powerful tool for identifying and quantifying the compound and its metabolites in biological matrices.[6][7]
Q4: How much degradation is considered sufficient in a forced degradation study?
A4: Generally, a degradation of 5-20% of the active pharmaceutical ingredient (API) is considered appropriate for the validation of stability-indicating chromatographic methods.[4] The goal is to generate enough degradation products to be detectable and to challenge the analytical method's ability to separate them from the parent drug.
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions (e.g., temperature, concentration of stressing agent, duration of exposure) may not be severe enough.
-
Troubleshooting Steps:
-
Increase the temperature in thermal degradation studies.
-
Use higher concentrations of acid, base, or oxidizing agents.
-
Extend the duration of the stress exposure.
-
If photostability is being tested, increase the intensity or duration of light exposure.
-
It is important to note that if no degradation is seen after exposure to conditions more stressful than accelerated stability protocols, it is indicative of the molecule's stability.[4]
-
Issue 2: The peak for this compound is not well-resolved from degradation product peaks in the chromatogram.
-
Possible Cause: The chromatographic method is not optimized for separating the parent compound from its degradants.
-
Troubleshooting Steps:
-
Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration).
-
Adjust the column temperature.
-
Try a different stationary phase (e.g., a column with different selectivity).
-
Optimize the gradient elution profile.
-
Consider using mixed-mode chromatography which combines reversed-phase and ion-exchange mechanisms for better selectivity.[8]
-
Issue 3: Unexpected peaks are observed in the chromatogram of the control sample.
-
Possible Cause: The control sample may have been contaminated, or the compound may be unstable even under normal storage conditions.
-
Troubleshooting Steps:
-
Prepare a fresh control sample and re-analyze.
-
Verify the purity of the starting material.
-
Ensure proper storage of the control sample, protected from light and moisture.
-
Review the handling procedures to prevent cross-contamination.
-
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | % Degradation (Illustrative) | Number of Degradants (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 20% | 3 |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | 12% | 1 |
| Thermal Degradation | 80°C, 48h (Solid State) | 8% | 1 |
| Photolytic Degradation | ICH Option 1, 24h (Solution) | 18% | 2 |
Note: The data in this table is for illustrative purposes only and should be replaced with actual experimental results.
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubation: Keep the mixture in a water bath at 60°C for 24 hours.
-
Neutralization: After incubation, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the sample by a validated stability-indicating HPLC method.
-
Control: Prepare a control sample by adding 1 mL of purified water instead of hydrochloric acid and keep it under the same conditions.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration. Also, place a sample of the solid compound in a transparent container.
-
Light Exposure: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guideline).
-
Dark Control: Wrap identical samples in aluminum foil to serve as dark controls and store them under the same temperature and humidity conditions.
-
Sample Analysis: After the exposure period, prepare the solutions to an appropriate concentration and analyze both the exposed and control samples by HPLC.
-
Evaluation: Compare the chromatograms of the exposed samples with those of the dark controls to assess the extent of degradation.
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. 2-AMINOTHIAZOLE-5-CARBONITRILE | CAS#:51640-52-9 | Chemsrc [chemsrc.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
Recrystallization methods for purifying aminothiazole compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of aminothiazole compounds. Aminothiazoles are a critical class of heterocyclic compounds widely used as intermediates in the synthesis of pharmaceuticals.[1] Achieving high purity is essential for their application in drug development and other fields.[2]
This guide offers troubleshooting advice in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of aminothiazole compounds.
Question: My aminothiazole compound "oiled out" during cooling and did not form crystals. What should I do?
Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[3][4] This is a common issue, especially when the melting point of the compound is lower than the temperature of the solution or when impurities are present.[3][5]
Here are several strategies to resolve this issue:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool slowly.[3]
-
Lower the Cooling Temperature: If the compound has a low melting point, try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) after it has slowly cooled to room temperature.
-
Change the Solvent System: The choice of solvent is critical. If oiling persists, a different solvent or a mixture of solvents should be tested. For aminothiazole derivatives, consider solvents like ethanol, petroleum ether, or benzene.[6] Sometimes, using a solvent pair (one in which the compound is soluble and one in which it is less soluble) can promote crystallization.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: Introduce a tiny crystal of the pure aminothiazole compound (a "seed crystal") into the cooled, supersaturated solution. This provides a template for further crystal formation.[3]
Question: The recrystallization yield of my aminothiazole compound is very low. How can I improve it?
Answer: A low yield can be frustrating. Several factors could be contributing to this problem:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[3] To remedy this, you can try to carefully evaporate some of the solvent from the filtrate and cool it again to recover more product.
-
Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), you can lose product. Ensure your filtration apparatus is pre-heated and add a slight excess of hot solvent before filtering.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the aminothiazole compound well at high temperatures but poorly at low temperatures. If the solubility is still high at low temperatures, you will lose a substantial amount of product. Experiment with different solvents to find the optimal one.
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
Question: No crystals are forming even after cooling the solution for an extended period. What steps can I take?
Answer: The absence of crystal formation indicates that the solution is not supersaturated. Here’s what you can do:
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[3]
-
Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent to increase the concentration of the aminothiazole compound. Then, allow it to cool again.
-
Use an Anti-Solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy. Then, allow it to cool.
-
Re-evaluate Solvent Choice: It's possible the chosen solvent is not appropriate for your specific aminothiazole derivative. Refer to solubility data or perform small-scale solubility tests with a range of solvents.
Question: My recrystallized aminothiazole crystals are colored, but the pure compound should be colorless or white. How do I remove the colored impurities?
Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
After dissolving your crude aminothiazole compound in the hot solvent, cool the solution slightly to prevent flash boiling.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.
-
Allow the colorless filtrate to cool and crystallize.
Data on Recrystallization of Aminothiazole Compounds
The following tables summarize quantitative data from various purification methods for aminothiazole compounds.
Table 1: Single-Solvent Recrystallization of 2-Aminothiazole
| Solvent | Purity Achieved | Reference |
| Benzene | 99.9% | [6] |
| Ethanol | - | [7] |
| Petroleum Ether | - | [6] |
Table 2: Purification of 2-Aminothiazole via Bisulfite Adduct Formation
| Parameter | Value | Reference |
| Reaction Temperature | 70-90°C (preferred) | [2] |
| Drying Temperature | 50-70°C | [2] |
| Outcome | High purity product in high yield | [2] |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
This protocol outlines the standard procedure for recrystallizing an aminothiazole compound from a single solvent.
-
Solvent Selection: Choose an appropriate solvent in which the aminothiazole compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for aminothiazoles include ethanol, benzene, and petroleum ether.[6]
-
Dissolution: Place the crude aminothiazole compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil the solution for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification of 2-Aminothiazole via Bisulfite Adduct Formation
This method is effective for purifying 2-aminothiazole from aqueous solutions containing impurities.[2]
-
Reaction Setup: Prepare an aqueous solution of the crude 2-aminothiazole.
-
Addition of Sulfur Dioxide: Pass sulfur dioxide gas into the solution, or add a bisulfite salt such as sodium bisulfite. An excess of the sulfur dioxide source is used.[2]
-
Heating: Heat the mixture to a temperature in the range of 70-90°C. An exothermic reaction will occur, leading to the precipitation of the aminothiazole-bisulfite adduct.[2]
-
Cooling and Filtration: After the reaction is complete, cool the slurry to 20°C or lower and filter the precipitate.[2]
-
Washing: Wash the collected solid thoroughly with cold water.
-
Drying: Dry the purified aminothiazole-bisulfite product at 50-70°C.[2] The pure 2-aminothiazole can be regenerated from this adduct.
Visualizing the Workflow
Diagram 1: Standard Recrystallization Workflow
Caption: Workflow for a standard single-solvent recrystallization.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Decision-making process for troubleshooting "oiling out".
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Thiazole Derivatives
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected Nuclear Magnetic Resonance (NMR) shifts in thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad peaks for my thiazole derivative. What are the common causes and solutions?
A1: Broad peaks in an NMR spectrum can be caused by several factors.[1] Here’s a systematic way to troubleshoot this issue:
-
Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape. Try re-shimming the instrument.
-
Sample Homogeneity: If your compound has poor solubility, it can lead to a non-homogenous sample and broad peaks.[1] Ensure your compound is fully dissolved. You may need to try a different deuterated solvent.
-
Sample Concentration: A sample that is too concentrated can also result in peak broadening.[1][2] Try diluting your sample.
-
Presence of Paramagnetic Species: Even trace amounts of paramagnetic impurities (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the solvent or using a chelating agent like EDTA can sometimes help.
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can appear as broad peaks. This is common for protons on heteroatoms (e.g., -NH, -OH). Performing the NMR at a different temperature (variable temperature NMR) can help sharpen these signals.[1] Adding a drop of D₂O will cause exchange with labile protons, leading to the disappearance of their signals, which can help with peak assignment.[1]
Q2: The chemical shifts of my thiazole protons are significantly different from what I expected based on literature values. Why might this be?
A2: Several factors can influence the chemical shifts in thiazole derivatives, leading to deviations from standard values:
-
Substituent Effects: The electronic nature of substituents on the thiazole ring has a profound effect. Electron-withdrawing groups (e.g., -NO₂, -CN) will generally deshield the ring protons, shifting them downfield (to higher ppm values).[3][4] Conversely, electron-donating groups (e.g., -NH₂, -OCH₃) will shield the protons, shifting them upfield (to lower ppm values).[3]
-
Solvent Effects: The choice of deuterated solvent can significantly alter chemical shifts.[1] Aromatic solvents like benzene-d₆ can induce upfield shifts due to anisotropic effects, which can be useful for resolving overlapping signals.[1]
-
pH of the Solution: If your molecule has acidic or basic sites, the protonation state can dramatically change the electronic environment and thus the chemical shifts. For example, protonating the thiazole nitrogen will make it more electron-withdrawing, causing a downfield shift of the ring protons.
-
Hydrogen Bonding: Inter- or intramolecular hydrogen bonding can deshield the involved protons, leading to a downfield shift.[5] This is often concentration-dependent for intermolecular hydrogen bonds.
-
Anisotropy: Nearby π-systems (like aromatic rings) or carbonyl groups can create local magnetic fields that either shield or deshield adjacent protons, depending on their orientation relative to the proton.[3][5]
Q3: I'm seeing more signals in my ¹H NMR spectrum than I expect for my thiazole derivative. What could be the reason?
A3: The presence of unexpected extra signals can be due to:
-
Impurities: The most common reason is the presence of impurities from the reaction (starting materials, byproducts) or the solvent. Check the purity of your sample using other analytical techniques like LC-MS or TLC.
-
Rotamers/Conformational Isomers: If your molecule has restricted rotation around a single bond (often seen with bulky substituents or amides), you may be observing signals from multiple stable conformations (rotamers) that are slowly interconverting on the NMR timescale.[1] Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce into a single, averaged peak.[1]
-
Tautomers: Some thiazole derivatives can exist in different tautomeric forms. If the tautomerization is slow on the NMR timescale, you will see separate signals for each tautomer.
-
Diastereomers: If your compound is chiral and was synthesized as a mixture of diastereomers, you will see a separate set of signals for each diastereomer.
Troubleshooting Guide
When faced with an unexpected NMR spectrum for a thiazole derivative, a systematic approach can help identify the root cause. The following workflow outlines the key steps to take.
Caption: A workflow for troubleshooting common NMR issues.
Data Presentation: Typical Chemical Shifts
The chemical shifts of thiazole protons and carbons are sensitive to their electronic environment. The tables below provide typical ranges. Significant deviations from these ranges may indicate strong electronic effects from substituents, solvent effects, or other structural features.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Thiazole Ring
| Proton | Unsubstituted Thiazole (in CDCl₃) | Typical Range for Derivatives | Factors Causing Downfield Shift (Higher ppm) | Factors Causing Upfield Shift (Lower ppm) |
| H-2 | ~8.8 ppm | 7.5 - 9.5 ppm | Electron-withdrawing groups at C4/C5, Protonation of N | Electron-donating groups at C4/C5 |
| H-4 | ~7.9 ppm | 7.0 - 8.5 ppm | Electron-withdrawing groups at C2/C5 | Electron-donating groups at C2/C5 |
| H-5 | ~7.4 ppm | 6.5 - 8.0 ppm | Electron-withdrawing groups at C2/C4 | Electron-donating groups at C2/C4 |
Data compiled from various sources including[6][7].
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the Thiazole Ring
| Carbon | Unsubstituted Thiazole | Typical Range for Derivatives | Factors Causing Downfield Shift (Higher ppm) | Factors Causing Upfield Shift (Lower ppm) |
| C-2 | ~153 ppm | 150 - 175 ppm | Attachment to electronegative atoms (e.g., -NH₂) | Alkyl substitution |
| C-4 | ~144 ppm | 130 - 165 ppm | Electron-withdrawing groups | Electron-donating groups |
| C-5 | ~115 ppm | 105 - 135 ppm | Electron-withdrawing groups | Electron-donating groups |
Data compiled from various sources including[8][9].
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weigh Sample: Accurately weigh 1-5 mg of your purified thiazole derivative into a clean, dry NMR tube.
-
Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the NMR tube.
-
Dissolve: Cap the tube and gently invert it several times to dissolve the sample completely. If necessary, use a vortex mixer or sonicator. A clear, homogenous solution is crucial.[1]
-
Filter (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool into a clean NMR tube to prevent poor shimming and broad lines.[10]
-
Acquire Spectrum: Insert the sample into the NMR spectrometer and follow the standard procedures for locking, shimming, and acquiring the spectrum.
Protocol 2: Troubleshooting Overlapping Signals
If key signals in your spectrum are overlapping, making interpretation difficult, consider the following:
-
Change Solvent: Re-prepare the sample in a different deuterated solvent.[1] Switching from CDCl₃ to benzene-d₆ often causes significant changes in chemical shifts due to solvent-induced anisotropic effects, which can resolve overlapping peaks.
-
Use a Higher Field Instrument: A spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals, often resolving overlaps.
-
Run a 2D COSY Spectrum: A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other. This can help identify which signals belong to which spin system, even if they are overlapped in the 1D spectrum.
-
Run a 2D HSQC/HMBC Spectrum: An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons directly to the carbons they are attached to. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons that are 2-3 bonds away. These experiments are invaluable for unambiguous assignment of complex structures.
Visualization of Influencing Factors
The chemical shift of a specific nucleus in a thiazole derivative is not an intrinsic, fixed property but rather the result of a combination of several factors. Understanding these factors is key to interpreting unexpected shifts.
Caption: Factors influencing NMR chemical shifts in thiazoles.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. Chemical shift - Wikipedia [en.wikipedia.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions related to catalyst selection for thiazole synthesis.
Troubleshooting Guide
Q1: My Hantzsch thiazole synthesis is resulting in low yields. What are the common causes and how can I improve it?
A1: Low yields in Hantzsch synthesis, a reaction between α-haloketones and thioamides, can stem from several factors.[1][2] Start by evaluating the following:
-
Reaction Conditions: The Hantzsch synthesis can often be performed without a catalyst.[3] However, reaction conditions are critical. Ensure the temperature and reaction time are optimized. For instance, some solvent-free reactions proceed to completion in seconds under microwave irradiation, offering excellent yields.[1][4]
-
Reagent Stability: The stability of your thioamide can be a limiting factor, especially in acidic conditions which can lead to low product yields.[5]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired thiazole. Consider the regioselectivity of your reaction; under neutral conditions, 2-(N-substituted amino)thiazoles are typically formed exclusively. However, acidic conditions can lead to a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles, complicating purification and reducing the yield of the target compound.[6]
-
Catalyst Choice (if applicable): While often catalyst-free, certain variations may benefit from a catalyst. For reactions involving α-diazoketones and thiourea, using PEG-400 as a solvent at 100°C can yield good results (87-96%).[4] For direct arylation of the thiazole ring, a palladium catalyst like Pd(OAc)₂ is highly efficient.[3]
Q2: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?
A2: Controlling regioselectivity is crucial for obtaining the desired product. In the Hantzsch synthesis with N-monosubstituted thioureas, the reaction medium is a key determinant:
-
Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[6]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6] The proportion of the 2-imino isomer is influenced by the specific acid, temperature, and substrate structure.[6] To favor a single isomer, carefully control the pH of your reaction medium.
Q3: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish or failing. What could be the issue?
A3: Palladium catalysts are excellent for C-H functionalization, but their activity can be hampered by the thiazole ring itself. The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst by coordinating to the metal center and blocking its catalytic activity.[7] This often necessitates using a higher catalyst loading to achieve a reasonable reaction rate.[7] If you are experiencing this issue, consider increasing the amount of palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning.
Catalyst Selection & Performance Data
The choice of catalyst significantly impacts reaction efficiency, yield, and conditions. The following tables summarize performance data for various catalytic systems in thiazole synthesis.
Table 1: Comparison of Catalysts for 2-Aminothiazole Synthesis
| Catalyst/System | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Propargylamines, Isothiocyanates | 1,2-dichloroethane | 130 (Microwave) | 10 min | 47-78 | [4] |
| Chitosan-MgO nanocomposite | Thiosemicarbazone, N-aryl-2-oxopropanehydrazonoyl chlorides | Dioxane | Microwave | - | 96 | [4] |
| Triethylamine (Et₃N) | Thiosemicarbazone, N-aryl-2-oxopropanehydrazonoyl chlorides | Dioxane | Microwave | - | 82 | [4] |
| DABCO | 2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide | - | - | - | Good to Excellent | [4] |
| Cetyl trimethyl ammonium bromide (CTAB) | α-haloketones, Thioamides | Glycerol | 40 | 1-3 h | 82-96 | [4] |
| Copper (I) Iodide | Oximes, Anhydrides, KSCN | Toluene | 120 | 24 h | up to 85 | [1] |
Table 2: Catalyst-Free and Green Approaches
| Method | Reactants | Solvent/Condition | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave Irradiation | Aryl ketones, Thiosemicarbazide, Phenacyl bromides | Solvent-free | 300 W | 30-175 s | Good to Excellent | [1][4] |
| Aqueous Medium | Dithiocarbamates, α-halocarbonyls | Water (reflux) | 100 | 20 h | 75-90 | [4] |
| PEG-400 | α-diazoketones, Thiourea | PEG-400 | 100 | 2-3.5 h | 87-96 | [4] |
| Liquid Assisted Grinding | Arylglyoxal, Barbituric acid, Aryl thioamides | Water (3 drops) | Room Temp | 45 min | >55 | [8] |
Experimental Protocols
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a straightforward and high-yielding synthesis of a common thiazole derivative.
Workflow Diagram: Hantzsch Synthesis
Caption: Experimental workflow for the Hantzsch synthesis.
Methodology:
-
Preparation: In a round-bottom flask, dissolve thiourea in water. In a separate container, dissolve 2-bromoacetophenone in ethanol.
-
Reaction: Add the 2-bromoacetophenone solution to the thiourea solution. Equip the flask with a reflux condenser and heat the mixture under reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Isolation: Carefully add a base (e.g., ammonium hydroxide) to the cooled solution to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water to remove any remaining salts, and allow it to air dry. The crude product is often pure enough for characterization.[9]
Frequently Asked Questions (FAQs)
Q4: When should I choose a metal catalyst (like copper or palladium) over a simpler acid/base catalyst or a catalyst-free method?
A4: The choice depends entirely on the transformation you wish to achieve.
-
Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): Use for the fundamental construction of the thiazole ring from simple acyclic precursors like α-haloketones and thioamides.[1][2] These methods are robust, well-established, and often sufficient for building the core heterocycle.
-
Copper Catalysts: Opt for copper catalysts (e.g., CuI) for specific multi-component reactions or for direct C-H arylations, where you are forming a C-C bond between an existing heterocycle and an aryl iodide.[1][3]
-
Palladium Catalysts: These are the catalysts of choice for direct C-H arylation reactions with aryl bromides, allowing for the functionalization of a pre-formed thiazole ring.[3] They are highly efficient but can be sensitive to sulfur poisoning.[7]
Catalyst Selection Logic
Caption: Decision tree for selecting a catalyst type.
Q5: What are the key considerations for developing a "green" or environmentally benign synthesis for a thiazole derivative?
A5: Green chemistry principles are increasingly important in drug development. For thiazole synthesis, consider the following:[10]
-
Solvent Choice: Replace hazardous organic solvents with greener alternatives like water, glycerol, or polyethylene glycol (PEG).[4] In some cases, solvent-free reactions are possible.[4]
-
Energy Input: Utilize microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often improves yields.[1]
-
Catalyst Type: Employ recyclable or eco-friendly catalysts. For example, a chitosan-MgO nanocomposite has been shown to be more efficient than traditional bases like triethylamine.[4] DABCO is another base catalyst noted for being eco-friendly and recyclable.[4]
-
Atom Economy: Prefer multi-component, one-pot reactions that combine several steps, reducing waste and purification needs.[4]
Q6: Can I synthesize a thiazole without using a toxic haloketone?
A6: Yes, due to the toxicity of haloketones, several alternative protocols have been developed. These methods react thioamides or thioureas with a variety of substrates, including:
-
Ketones[4]
-
α-Diazoketones[4]
-
Alkynes[4]
-
Aldehydes and elemental sulfur[1] These alternative routes provide powerful strategies for accessing the thiazole nucleus while avoiding hazardous reagents.[4]
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. bepls.com [bepls.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Aminothiazole Synthesis Methods
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2] The efficient synthesis of this heterocyclic motif is, therefore, of paramount importance to researchers and drug development professionals. This guide provides a comparative analysis of the most common and effective methods for synthesizing 2-aminothiazoles, with a focus on the classical Hantzsch synthesis, modern one-pot procedures, and microwave-assisted techniques.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods for the preparation of thiazole derivatives.[1][3] The classical approach involves the condensation reaction between an α-haloketone and a thioamide (or thiourea for the synthesis of 2-aminothiazoles).[1]
Reaction Mechanism
The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]
Caption: Hantzsch thiazole synthesis reaction pathway.
Experimental Protocol
A general procedure for the Hantzsch synthesis of 2-amino-4-phenylthiazole is as follows:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.
-
The collected solid is then air-dried to yield the 2-amino-4-phenylthiazole product.
One-Pot Synthesis of 2-Aminothiazoles
To improve efficiency and reduce waste, one-pot synthesis methods have been developed. These procedures often start from readily available ketones and involve the in situ generation of the α-haloketone intermediate, which then reacts with thiourea without the need for isolation.[5]
Reaction Mechanism
In a typical one-pot synthesis, the ketone is first halogenated, often using a reagent like N-bromosuccinimide (NBS) or copper(II) bromide, to form the α-haloketone. This intermediate then undergoes the Hantzsch condensation with thiourea in the same reaction vessel.[5]
Caption: One-pot synthesis workflow for 2-aminothiazoles.
Experimental Protocol
A representative one-pot procedure for the synthesis of 2-aminothiazole derivatives is as follows:[6]
-
To a solution of an acetophenone derivative (1.5 mmol) in ethanol (3.0 mL), add trichloroisocyanuric acid (TCCA) (0.5 mmol) and a catalytic amount of Ca/4-MePy-IL@ZY-Fe3O4 (0.01 g).
-
Stir the mixture at 80°C for 25 minutes. Monitor the reaction by TLC to confirm the formation of the α-haloketone intermediate.
-
Add thiourea (1.0 mmol) to the reaction mixture and continue stirring at 80°C.
-
After the reaction is complete (monitored by TLC), the catalyst is separated using an external magnet.
-
Add a 10% sodium bicarbonate solution to neutralize the mixture, causing the 2-aminothiazole product to precipitate.
-
The precipitate is filtered, washed with water and ethanol, and dried to obtain the pure product.[6]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields.[2] This method is particularly effective for the synthesis of 2-aminothiazoles, offering a greener and more efficient alternative to conventional heating.[7][8]
Reaction Mechanism
The underlying reaction mechanism in microwave-assisted synthesis is generally the same as the conventional Hantzsch reaction. However, the use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times and improve yields.[9]
Caption: Microwave-assisted synthesis of 2-aminothiazoles.
Experimental Protocol
A typical microwave-assisted synthesis of 2-aminothiazole derivatives is as follows:[7]
-
In a microwave-safe flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).
-
Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final product.[7]
Comparative Data
The following table summarizes the key performance indicators for the different synthesis methods, providing a basis for comparison.
| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | 30 min - 10 hrs[7] | 60-99%[4][10] | Well-established, versatile, generally high yields. | Requires pre-synthesized and often lachrymatory α-haloketones. |
| One-Pot Synthesis | 25 min - several hours[5][6] | 68-90%[5] | Avoids isolation of hazardous intermediates, time and resource-efficient. | May require specific catalysts and optimization of reaction conditions. |
| Microwave-Assisted | 5 - 15 min[7][8] | 70-95%[7][8] | Extremely rapid, often higher yields, energy-efficient, environmentally friendly. | Requires specialized microwave reactor equipment. |
Conclusion
The choice of synthesis method for 2-aminothiazoles depends on the specific requirements of the researcher, including available equipment, desired scale, and time constraints. The Hantzsch synthesis remains a reliable and versatile method, particularly for small-scale and exploratory work. For larger-scale synthesis and process efficiency, one-pot procedures offer significant advantages by minimizing handling of hazardous intermediates and reducing waste. The microwave-assisted synthesis stands out for its remarkable speed and high yields, making it an excellent choice for rapid library synthesis and green chemistry applications. Each method presents a viable pathway to the valuable 2-aminothiazole core, and the detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting the most appropriate method for their synthetic goals.
References
- 1. synarchive.com [synarchive.com]
- 2. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jusst.org [jusst.org]
- 8. A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Comparative Efficacy of 2-Amino-4-methoxythiazole-5-carbonitrile Scaffolds and Existing Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of kinase inhibitors based on the 2-aminothiazole scaffold, contextualized against established kinase inhibitors. Due to the absence of publicly available data on the specific compound 2-Amino-4-methoxythiazole-5-carbonitrile, this guide will focus on the broader class of 2-aminothiazole derivatives as a promising source of novel kinase inhibitors.
The 2-aminothiazole core is a recognized privileged scaffold in medicinal chemistry, forming the basis of several compounds with demonstrated biological activity, including kinase inhibition.[1][2][3][4] This guide will delve into the efficacy of representative 2-aminothiazole-based compounds and compare them with well-established tyrosine kinase inhibitors (TKIs) and serine/threonine kinase inhibitors (STKs).
Kinase Inhibition: A Cornerstone of Modern Therapeutics
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors have revolutionized the treatment of various malignancies by targeting these aberrant signaling cascades.[5] They are broadly classified into Type I and Type II inhibitors, which bind to the active and inactive conformations of the kinase domain, respectively.
Established Kinase Inhibitors: A Benchmark for Efficacy
The success of drugs like Imatinib, a potent Bcr-Abl kinase inhibitor, has paved the way for the development of a wide array of kinase inhibitors. Second-generation TKIs such as Dasatinib and Nilotinib have shown improved efficacy and are used to overcome resistance to first-line treatments.[6]
Table 1: Efficacy of Selected Tyrosine Kinase Inhibitors
| Kinase Inhibitor | Target Kinase(s) | Disease Indication | Reported Efficacy (IC50/Clinical Outcome) |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) | IC50 for Bcr-Abl: ~1 µM. High rates of complete cytogenetic response in CML patients. |
| Dasatinib | Bcr-Abl, Src family kinases | CML, Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) | 350-fold more potent than Imatinib against Bcr-Abl.[6] Effective in Imatinib-resistant CML. |
| Nilotinib | Bcr-Abl, c-Kit, PDGFR | CML | 20-fold more potent than Imatinib against Bcr-Abl.[7] |
| Sorafenib | VEGFR, PDGFR, RAF kinases | Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC) | Broad-spectrum kinase inhibitor with anti-proliferative and anti-angiogenic effects. |
| Erlotinib | EGFR | Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer | IC50 for EGFR: 2 nM. |
Table 2: Efficacy of Selected Serine/Threonine Kinase Inhibitors
| Kinase Inhibitor | Target Kinase(s) | Disease Indication | Reported Efficacy (IC50/Clinical Outcome) |
| Trametinib | MEK1, MEK2 | Melanoma, NSCLC | Approved for BRAF V600E/K-mutant melanoma. |
| Everolimus | mTOR | RCC, Breast Cancer, Neuroendocrine Tumors | Allosteric inhibitor of mTORC1. |
| Palbociclib | CDK4, CDK6 | HR+ Breast Cancer | Induces G1 cell cycle arrest. |
The Promise of the 2-Aminothiazole Scaffold
While specific data for this compound is not available, numerous studies have highlighted the potential of the 2-aminothiazole scaffold in developing novel kinase inhibitors. These compounds have been shown to target a variety of kinases with high potency.
For instance, derivatives of 2-aminothiazole have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[8] Other studies have demonstrated the activity of 2-aminothiazole compounds against protein kinase CK2, a kinase implicated in cancer cell proliferation and survival.[9]
Table 3: Reported Activity of Representative 2-Aminothiazole-Based Kinase Inhibitors
| Compound Class/Derivative | Target Kinase(s) | Reported Activity (IC50) | Reference |
| Pyrimidino-thiazolyl carbonitriles | VEGFR-2 | Potent inhibitory activity | --INVALID-LINK--[8] |
| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid | CK2α | IC50 = 0.6 µM | --INVALID-LINK--[9] |
| 2-amino-4-aryl thiazole derivatives | 5-Lipoxygenase (not a kinase, but demonstrates scaffold activity) | IC50 ~10 µM for p-fluoro substituted derivative | --INVALID-LINK--[10] |
The data in Table 3, while not directly pertaining to this compound, underscores the potential of the broader chemical class to which it belongs. The methoxy and carbonitrile groups could further modulate the activity and selectivity of the 2-aminothiazole core.
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of a novel kinase inhibitor like this compound, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Test compound (this compound) and control inhibitors
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound and control inhibitors in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted compounds to the wells. Include a "no inhibitor" control (DMSO only) and a "no kinase" background control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP or the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]
Cell-Based Kinase Activity Assay
This assay measures the ability of an inhibitor to block kinase activity within a cellular context.
Materials:
-
Cancer cell line known to have dysregulated activity of the target kinase
-
Cell culture medium and supplements
-
Test compound and control inhibitors
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: Primary antibody against the phosphorylated form of the kinase's substrate and a primary antibody against the total amount of the substrate.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.[12][13][14]
Visualizing Kinase Signaling and Experimental Design
To better understand the context of kinase inhibition and the experimental workflow, the following diagrams are provided.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: Workflow for evaluating the efficacy of a novel kinase inhibitor.
Conclusion
While direct experimental data on the efficacy of this compound as a kinase inhibitor is currently lacking in the public domain, the 2-aminothiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The established efficacy of existing tyrosine and serine/threonine kinase inhibitors provides a clear benchmark for the evaluation of new compounds. The experimental protocols outlined in this guide offer a robust framework for researchers to assess the potential of this compound and other novel compounds in the ever-evolving landscape of kinase inhibitor drug discovery. Further research into this specific molecule and its analogs is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. In vitro kinase assay [protocols.io]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. assayquant.com [assayquant.com]
- 12. Western blot analysis and kinase activity assays [bio-protocol.org]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. tandfonline.com [tandfonline.com]
In Vitro Biological Activity of 2-Amino-4-methoxythiazole-5-carbonitrile: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive in vitro validation of the biological activity of 2-Amino-4-methoxythiazole-5-carbonitrile, presenting a comparative analysis with other relevant compounds. The data herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of its potential.
Executive Summary
This compound is a synthetic heterocyclic compound belonging to the 2-aminothiazole class, a scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on its potential as an antiproliferative agent, comparing its in vitro efficacy with established and structurally related compounds. While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide synthesizes information on closely related analogs and provides standardized protocols for its evaluation.
Comparative Analysis of Antiproliferative Activity
To provide a framework for evaluating this compound, we have compiled in vitro cytotoxicity data for structurally similar 2-aminothiazole derivatives against various cancer cell lines. This data, presented in Table 1, allows for a comparative assessment of potential efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Antiproliferative Activity of Selected 2-Aminothiazole Derivatives
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various (6 cancer cell lines) | Not specified, but showed highest cytotoxicity in its series | [3] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (human chronic myeloid leukemia) | Good anti-proliferative effects | [3] |
| Ethyl 2-amino-5-methylthiazole-4-carboxylate derivatives | Various | Potential cytotoxic effects | [4] |
| Dasatinib (a 2-aminothiazole containing kinase inhibitor) | Various | Potent, often in the nanomolar range | [5] |
| Sorafenib (a multi-kinase inhibitor) | Various | Potent, often in the low micromolar range | [5] |
Potential Signaling Pathways and Mechanisms of Action
The 2-aminothiazole scaffold is a key component in numerous kinase inhibitors.[1][5] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Therefore, it is plausible that this compound exerts its biological effects by targeting one or more protein kinases.
Below is a generalized diagram of a kinase signaling pathway that is often implicated in cancer and targeted by small molecule inhibitors.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]
- 5. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of 2-Amino-4-methoxythiazole-5-carbonitrile Based Inhibitors: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a pivotal aspect of modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. The 2-aminothiazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 2-amino-4-methoxythiazole-5-carbonitrile core, offering insights into their selectivity and potential as therapeutic agents. Due to the limited publicly available kinome-wide screening data for an inhibitor with the exact this compound scaffold, this guide will focus on a closely related and well-characterized set of 2-aminothiazole-5-carbonitrile derivatives to provide a representative cross-reactivity profile and comparison with alternative inhibitors.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the kinase inhibitory activity of a representative 2-aminothiazole-5-carbonitrile based inhibitor (Compound A) and a comparative clinical kinase inhibitor, Dasatinib, which also features a 2-aminothiazole core. The data is presented as the percentage of remaining kinase activity at a fixed inhibitor concentration, providing a snapshot of their selectivity across a panel of kinases. Lower percentages indicate stronger inhibition.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Compound A (% Activity at 10 µM) | Dasatinib (% Activity at 10 µM) | Kinase Family |
| Aurora A | <20% | <20% | Serine/Threonine Kinase |
| Aurora B | <20% | <20% | Serine/Threonine Kinase |
| Flt3 | <20% | <20% | Tyrosine Kinase |
| Abl (murine) | >50% | <20% | Tyrosine Kinase |
| MKK4 (murine) | >50% | >50% | Serine/Threonine Kinase |
| CDK2/cyclin A | >50% | <20% | Serine/Threonine Kinase |
| Src | >50% | <20% | Tyrosine Kinase |
| Lck | >50% | <20% | Tyrosine Kinase |
| p38α | >50% | 20-50% | Serine/Threonine Kinase |
Data for Compound A is representative of 5-cyanoaminothiazole analogues. Dasatinib is included as a well-characterized multi-kinase inhibitor with a 2-aminothiazole core for comparison.
The IC50 values for the primary targets of the 2-aminothiazole-5-carbonitrile based inhibitor further quantify its potency.
Table 2: Enzymatic IC50 Values for Primary Targets
| Inhibitor | Aurora A (nM) | Flt3 (nM) |
| Compound A | <100 | <100 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the kinase inhibitors.
Biochemical Kinase Assay (Radiometric)
This assay quantifies the inhibitory activity of a compound against a specific kinase by measuring the incorporation of radiolabeled phosphate into a substrate.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate peptide or protein, and a buffer solution with necessary cofactors (e.g., MgCl2, ATP).
-
Compound Incubation: The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is included to determine 100% kinase activity.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP. The reaction is allowed to proceed for a predetermined time at a specific temperature (e.g., 30°C).
-
Reaction Termination and Substrate Capture: The reaction is stopped by the addition of a termination buffer (e.g., phosphoric acid). The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose) which captures the phosphorylated substrate.
-
Washing: The filter is washed multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity is calculated relative to the DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Seeding: Human tumor cells (e.g., HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or MTS assay. A reagent is added to the cells, which is converted into a colored formazan product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
Mandatory Visualization
Signaling Pathway of Aurora Kinases
Aurora kinases are key regulators of cell division. Their inhibition by 2-aminothiazole-5-carbonitrile based compounds can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway of Aurora kinases and their inhibition.
Experimental Workflow for Kinase Profiling
The following diagram illustrates the general workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: General workflow for radiometric kinase inhibitor profiling.
Validating the Mechanism of Action of 2-Amino-4-methoxythiazole-5-carbonitrile and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the mechanism of action of 2-Amino-4-methoxythiazole-5-carbonitrile and its closely related analogs. Due to limited publicly available data on the exact compound, this guide focuses on the well-documented analog, 4-Amino-2-(methylthio)thiazole-5-carbonitrile , as a representative of this chemical class. The primary mechanisms of action explored are the inhibition of Epidermal Growth Factor Receptor (EGFR) and Rho-associated coiled-coil containing protein kinase 2 (ROCK II), both significant targets in oncology.
Section 1: Comparative Analysis of Inhibitory Activity
The validation of a compound's mechanism of action often begins with quantifying its inhibitory activity against its putative targets. This section presents comparative data for our representative 2-aminothiazole analog and other known inhibitors of EGFR and ROCK II.
EGFR Inhibition
Table 1: Comparative IC50 Values of EGFR Inhibitors
| Compound | Type | Target(s) | IC50 (nM) | Cancer Cell Line(s) |
| Gefitinib | Reversible TKI | EGFR | 7 - 12 | PC-9, H3255 |
| Erlotinib | Reversible TKI | EGFR | 7 - 12 | PC-9, H3255[1] |
| Afatinib | Irreversible TKI | EGFR, HER2, HER4 | 0.3 - 0.8 | PC-9, H3255[1] |
| Osimertinib | Irreversible TKI | EGFR (including T790M) | 11.4 - 12.9 | LoVo[2] |
| Dacomitinib | Irreversible Pan-HER TKI | EGFR, HER2, HER4 | 6 | Cell-free assay[2] |
TKI: Tyrosine Kinase Inhibitor
ROCK II Inhibition
A series of 4-aryl-5-aminomethyl-thiazole-2-amines, structurally similar to our compound of interest, have demonstrated potent ROCK II inhibitory activity. The most potent among them, a compound designated as 4v , will be used as our representative compound for this target.
Table 2: Comparative IC50 Values of ROCK II Inhibitors
| Compound | Type | Target(s) | IC50 (nM) |
| Representative 2-Aminothiazole (4v) | Small Molecule | ROCK II | 20[3] |
| Y-27632 | Small Molecule | ROCK1, ROCK2 | 220 (Ki for ROCK-I), 300 (Ki for ROCK-II) |
| Fasudil | Small Molecule | ROCK1, ROCK2 | 330 (Ki for ROCK1), 158 (IC50 for ROCK2) |
| Ripasudil (K-115) | Small Molecule | ROCK1, ROCK2 | 51 (for ROCK1), 19 (for ROCK2) |
| Belumosudil | Small Molecule | ROCK2 | Not specified, selective for ROCK2 |
Section 2: Cytotoxicity in Cancer Cell Lines
A key validation step for potential anticancer agents is to assess their cytotoxic effects on relevant cancer cell lines. The following table summarizes the cytotoxic activity of various 2-aminothiazole derivatives.
Table 3: Cytotoxicity of 2-Aminothiazole Derivatives in Human Cancer Cell Lines
| Compound Derivative | Cancer Cell Line | Assay | IC50 (µM) |
| Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a) | HCT 116 (Colorectal) | MTT | 0.72[4] |
| Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate (5b) | HCT 116 (Colorectal) | MTT | 1.55[4] |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46a) | A549 (Lung) | Not Specified | 1.3[5] |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | A549 (Lung) | Not Specified | 0.16[5] |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | HepG2 (Liver) | Not Specified | 0.13[5] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) | HS 578T (Breast) | Not Specified | 0.8[6] |
| Amide-functionalized aminothiazole-benzazole (6b) | MCF-7 (Breast) | Not Specified | 17.2[5] |
| Amide-functionalized aminothiazole-benzazole (6b) | A549 (Lung) | Not Specified | 19.0[5] |
Section 3: Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating the mechanism of action. This section provides methodologies for the key assays cited in this guide.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-aminothiazole derivative) and a vehicle control (e.g., DMSO). Incubate for a predetermined time, typically 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro EGFR Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT). Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Pre-incubation: In a 384-well plate, add the test compound at various concentrations and the EGFR enzyme. Incubate for 10-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate can be quantified using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to the kinase activity.
-
ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: Determine the percentage of EGFR inhibition for each compound concentration and calculate the IC50 value.
Cell-Based EGFR Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation in a cellular context.
Protocol:
-
Cell Culture and Starvation: Culture a cell line with high EGFR expression (e.g., A431) in a 96-well plate until confluent. Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Phospho-EGFR Detection: The level of phosphorylated EGFR (e.g., at Tyr1068) and total EGFR in the cell lysates can be quantified using an ELISA-based method.
-
Coat a microplate with a capture antibody for total EGFR.
-
Add the cell lysates to the wells.
-
Detect phosphorylated EGFR using a phospho-specific primary antibody and a labeled secondary antibody.
-
Detect total EGFR using a primary antibody for total EGFR and a labeled secondary antibody.
-
-
Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal for each treatment. Calculate the percentage of inhibition of EGFR phosphorylation relative to the EGF-stimulated control and determine the IC50 value.
In Vitro ROCK II Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of ROCK II.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare solutions of recombinant human ROCK II enzyme, a substrate (e.g., a peptide substrate like S6K), and ATP.
-
Compound Pre-incubation: In a 384-well plate, add the test compound at various concentrations and the ROCK II enzyme. Incubate for 10-30 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production.
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Measure the luminescence, which is proportional to ROCK II activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Section 4: Visualizing Signaling Pathways and Workflows
Understanding the signaling context and experimental procedures is facilitated by clear visualizations. The following diagrams were generated using Graphviz (DOT language) to illustrate the EGFR and ROCK II signaling pathways and the experimental workflow for validating the mechanism of action.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: ROCK II Signaling Pathway and Inhibition.
Caption: Experimental Workflow for MoA Validation.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-Aminothiazole Derivatives in Kinase Active Sites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of various 2-aminothiazole derivatives against key kinase targets implicated in cancer and other diseases. The information is compiled from multiple peer-reviewed studies to facilitate the understanding of structure-activity relationships and guide future drug design efforts.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its ability to engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding site of kinases makes it an attractive starting point for the design of potent and selective inhibitors. This guide summarizes the findings of several computational docking studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Quantitative Docking and Inhibition Data
The following tables summarize the docking scores and experimental inhibitory activities (IC50 values) of selected 2-aminothiazole derivatives against various kinase targets. Lower docking scores generally indicate a more favorable binding affinity, while lower IC50 values represent higher inhibitory potency.
| Derivative | Target Kinase | PDB ID | Docking Score (kcal/mol) | IC50 | Reference |
| Compound 1a | Aurora Kinase A | 1MQ4 | -9.67 | - | [2][3] |
| Compound 2a | Aurora Kinase A | 1MQ4 | - | - | [2][3] |
| Compound 3e | Aurora Kinase A | 1MQ4 | - | - | [2][3] |
| Compound 4d | Aurora Kinase A | 1MQ4 | - | - | [2][3] |
| Compound 5d | Aurora Kinase A | 1MQ4 | - | - | [2][3] |
| Compound 6d | Aurora Kinase A | 1MQ4 | - | - | [2][3] |
| Compound 29 | Aurora A | - | - | 79 nM | [4] |
| Compound 30 | Aurora A | - | - | 140 nM | [4] |
| Compound 1 | CK2α | - | - | 27.7 µM | [5] |
| Compound 7 | CK2α | - | - | 3.4 µM | [5][6] |
| Compound 34 | CK2 | - | - | 1.9 µM | [4] |
| Compound 34 | GSK3β | - | - | 0.67 µM | [4] |
| Compound 40 | B-RAFV600E | - | - | 23.1 nM | [4] |
| Dabrafenib | B-RAFV600E | - | - | 47.2 nM | [4] |
Experimental Protocols: Molecular Docking
The following provides a generalized, detailed methodology for performing molecular docking studies of 2-aminothiazole derivatives with kinase active sites, based on commonly employed protocols in the cited literature.
1. Software:
-
Docking: AutoDock Vina, a widely used open-source program for molecular docking.
-
Visualization and Preparation: AutoDockTools (ADT) for preparing protein and ligand files, and PyMOL or Discovery Studio for visualizing results.
2. Protein Preparation:
-
The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
Using ADT, all water molecules and heteroatoms are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in the PDBQT file format.
3. Ligand Preparation:
-
The 2D structure of the 2-aminothiazole derivative is drawn using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL).
-
The 3D structure is generated and energy minimized using a program like Open Babel or Chem3D.
-
In ADT, Gasteiger charges are computed for the ligand, and rotatable bonds are defined.
-
The prepared ligand is saved in the PDBQT file format.
4. Grid Box Generation:
-
A grid box is defined to encompass the active site of the kinase.
-
The dimensions and center of the grid box are determined based on the co-crystallized ligand in the original PDB file or by identifying key active site residues from the literature. For example, in a study on Aurora kinase (PDB: 1MQ4), the grid center was set to x = -7.29, y = 27.37, and z = 80.08 with dimensions of 60 x 60 x 60 Å.[7]
5. Docking Simulation:
-
AutoDock Vina is executed using a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.
-
Vina performs the docking simulation, exploring various conformations of the ligand within the defined active site and calculating the binding affinity for each pose.
6. Analysis of Results:
-
The output file from Vina contains multiple binding modes of the ligand, ranked by their predicted binding affinities (docking scores).
-
The top-ranked poses are visualized using PyMOL or Discovery Studio to analyze the interactions between the ligand and the protein's active site residues.
-
Key interactions, such as hydrogen bonds and hydrophobic contacts, are identified to understand the structural basis of binding.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the targeted kinases and a typical experimental workflow for computational drug design.
Caption: A typical workflow for the design and validation of 2-aminothiazole kinase inhibitors.
Caption: Simplified signaling pathway of Aurora kinases in cell cycle regulation and tumorigenesis.
References
- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm the Biological Target of 2-Amino-4-methoxythiazole-5-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to elucidate and confirm the biological target of the novel small molecule, 2-Amino-4-methoxythiazole-5-carbonitrile. Given the therapeutic potential of 2-aminothiazole scaffolds, which have been implicated in various biological activities including the inhibition of kinases and other enzymes, a robust target validation strategy is paramount. This document outlines a hypothesized target and a suite of confirmatory experiments with detailed protocols and comparative data to rigorously assess target engagement.
Hypothesized Biological Target: Cyclin-Dependent Kinase 2 (CDK2)
Based on the prevalence of 2-aminothiazole cores in kinase inhibitors, we hypothesize that this compound targets a member of the cyclin-dependent kinase family. For the purpose of this guide, we will proceed with the hypothesis that its primary target is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. To confirm this, we will employ a primary biochemical screen followed by orthogonal cellular and direct binding assays. As a comparator, we will use the known CDK2 inhibitor, Milciclib .
Data Presentation: Comparative Analysis of Target Engagement
The following tables summarize the hypothetical quantitative data from a series of validation assays.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK5 IC50 (nM) | GSK3β IC50 (nM) |
| This compound | 75 | 850 | 1200 | >10,000 |
| Milciclib | 50 | 150 | 400 | >10,000 |
Table 2: Cellular Target Engagement (CETSA)
| Compound | CDK2 Thermal Shift (°C) |
| This compound | 4.2 |
| Milciclib | 5.5 |
| Vehicle (DMSO) | 0.5 |
Table 3: Cellular Proliferation Assay (MCF-7 Cells)
| Compound | GI50 (µM) |
| This compound | 1.2 |
| Milciclib | 0.8 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of protein kinases.
Methodology:
-
A radiometric kinase assay is performed in a 96-well plate format.
-
Each well contains the respective kinase (CDK2/CycA, CDK1/CycB, CDK5/p25, GSK3β), a phosphate-donating ATP solution (including γ-³²P-ATP), and a specific peptide substrate.
-
Compounds are serially diluted in DMSO and added to the wells.
-
The reaction is initiated by the addition of the kinase and incubated at 30°C for 60 minutes.
-
The reaction is stopped by the addition of phosphoric acid.
-
The phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the compound to the target protein in a cellular environment by measuring changes in protein thermal stability.[1]
Methodology:
-
MCF-7 cells are cultured to 80% confluency.
-
Cells are treated with either this compound (10 µM), Milciclib (10 µM), or DMSO (vehicle control) for 2 hours.
-
Cells are harvested, washed, and resuspended in PBS.
-
The cell suspension is aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cells are lysed by freeze-thaw cycles.
-
The soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble CDK2 in the supernatant is quantified by Western blotting.
-
The melting curves are plotted, and the thermal shift is determined.
Affinity Pull-Down with Mass Spectrometry
Objective: To identify the direct binding partners of the compound from a complex protein lysate.
Methodology:
-
This compound is synthesized with a linker and immobilized on agarose beads.
-
A control resin without the compound is also prepared.
-
MCF-7 cell lysate is incubated with both the compound-bound and control resins.
-
Non-specific binders are removed by a series of washes with increasing salt concentrations.
-
Specifically bound proteins are eluted.
-
The eluates are resolved by SDS-PAGE, and protein bands are excised and subjected to in-gel trypsin digestion.
-
The resulting peptides are analyzed by LC-MS/MS to identify the proteins.
Cellular Proliferation Assay
Objective: To assess the functional consequence of target inhibition on cell growth.
Methodology:
-
MCF-7 cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a serial dilution of the test compounds.
-
Cells are incubated for 72 hours.
-
Cell viability is assessed using a resazurin-based assay.
-
The fluorescence is measured, and the GI50 (concentration for 50% growth inhibition) is calculated.
Visualizations
Caption: Hypothetical signaling pathway of CDK2 inhibition.
Caption: Workflow for orthogonal target validation.
References
Safety Operating Guide
Personal protective equipment for handling 2-Amino-4-methoxythiazole-5-carbonitrile
Essential Safety and Handling Guide for 2-Amino-4-methoxythiazole-5-carbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) was found for this compound. The following guidance is based on the safety profiles of structurally similar compounds, including 2-Aminothiazole-5-carbonitrile and other aminothiazole derivatives. It is imperative to consult the specific SDS for the exact compound upon acquisition and before handling.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1] It may cause skin and serious eye irritation.[2][3] Therefore, appropriate personal protective equipment and handling procedures are crucial to ensure personnel safety.
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[2][3][4]
-
Wear protective gloves, clothing, and eye/face protection.[1][2][3]
-
Avoid breathing dust, fumes, or vapors.[3]
-
Use only in a well-ventilated area or in a chemical fume hood.[1]
-
Dispose of contents/container to an approved waste disposal plant.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[4] A face shield may be necessary for splash hazards. |
| Skin Protection | Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Body Protection: Wear laboratory clothing.[1] Consider impervious protective clothing if there is a risk of significant exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated, or if exposure limits are exceeded.[5] In general, handling should be performed in a chemical fume hood to minimize inhalation exposure.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation.[1] Ensure adequate ventilation and use in a chemical fume hood.[1][4] Avoid the formation of dust.[4][5] Keep away from heat, sparks, and open flames.[1] Incompatible with strong oxidizing agents.[1][3][4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5] Refrigerated storage is recommended.[1][3]
First-Aid Measures:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
If on Skin: Wash off immediately with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice/attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3] Call a POISON CENTER or doctor if you feel unwell.[6]
Spill and Disposal Procedures:
-
Spills: For minor spills, wear appropriate PPE, sweep up the solid material, and place it in a suitable, labeled container for waste disposal. Avoid generating dust. Prevent the material from entering drains or water courses.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[1]
Visual Safety Guides
The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship between hazards and protective measures.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
